Product packaging for 1-Naphthol(Cat. No.:CAS No. 90-15-3)

1-Naphthol

Cat. No.: B195823
CAS No.: 90-15-3
M. Wt: 144.17 g/mol
InChI Key: KJCVRFUGPWSIIH-UHFFFAOYSA-N
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Description

1-Naphthol (C 10 H 8 O), also known as α-naphthol, is an organic compound appearing as a colorless to yellowish or brown solid with a slight phenolic odor . It has a molecular weight of 144.17 g/mol, a melting point of 95–96 °C, and a boiling point of 278–280 °C . This compound is soluble in various organic solvents, including ethanol, benzene, chloroform, and ether, but is insoluble in water . In research and industrial applications, this compound serves as a versatile precursor. It is a key intermediate in the synthesis of various azo dyes and pharmaceuticals, such as the beta-blocker nadolol and the antidepressant sertraline . Its significant research value is also demonstrated in classical analytical chemistry protocols. It is employed as Molisch's reagent to indicate the presence of carbohydrates and in the Sakaguchi test to detect the presence of arginine in proteins . Furthermore, it is a metabolite of the insecticides carbaryl and naphthalene, making it a compound of interest in toxicological and environmental studies . Please handle with care. This compound is harmful if swallowed or in contact with skin, causes serious eye damage, and may cause respiratory irritation . The acute oral LD 50 for rats is 1870 mg/kg . Always use personal protective equipment, including gloves and eye protection, and work only in a well-ventilated area or fume hood . This chemical is air- and light-sensitive and darkens upon exposure; it should be stored in a tightly closed container in a cool, dry place, preferably in an amber bottle . Avoid contact with strong oxidizers, strong bases, acid chlorides, and acid anhydrides . This product is intended for research purposes only and is not for human consumption, diagnostic use, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O B195823 1-Naphthol CAS No. 90-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalen-1-ol
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InChI

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H
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InChI Key

KJCVRFUGPWSIIH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2O
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Molecular Formula

C10H8O
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Related CAS

26716-77-8, 19402-71-2 (potassium salt)
Record name 1-Naphthol homopolymer
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DSSTOX Substance ID

DTXSID6021793
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Molecular Weight

144.17 g/mol
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Physical Description

Pellets or Large Crystals, Colorless or yellow solid; [Hawley] Darkens on exposure to light; [Merck Index] Colorless crystalline solid; [MSDSonline], Solid
Record name 1-Naphthalenol
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Boiling Point

288 °C, 279.00 to 280.00 °C. @ 760.00 mm Hg
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Flash Point

153 °C (open cup)
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Solubility

In water, 866 mg/L at 25 °C, Very soluble in ethanol and ether, soluble in acetone, Freely soluble in benzene, chloroform and alkali hydroxide solutions, 866 mg/L @ 24C (exp)
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Density

1.0954 at 98.7 °C/4 °C
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Vapor Pressure

0.000274 [mmHg], 1.7 mm Hg at 110 °C (2.74X10-4 mm Hg at 25 °C) /extrapolated to solid-phase/
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Color/Form

Yellow monoclinic needles from water, Colorless prisms (from toluene)

CAS No.

90-15-3, 1321-67-1
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Melting Point

96 °C, 94.00 to 95.00 °C. @ 760.00 mm Hg
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Advanced Synthetic Methodologies for 1 Naphthol and Its Analogues

Catalytic Approaches to 1-Naphthol (B170400) Synthesis

Catalytic methods offer advantages in terms of efficiency, selectivity, and reduced environmental impact compared to traditional stoichiometric reactions.

Transition Metal-Catalyzed C-H Activation and Cyclization Strategies

Transition metal catalysis has emerged as a powerful tool for the functionalization of C-H bonds, enabling the construction of complex molecules like naphthols through direct routes. One approach involves the Rh(III)-catalyzed C-H activation of sulfoxonium ylides followed by annulation with alkynes to synthesize 1-naphthols. In this method, the sulfoxonium ylide acts as a traceless bifunctional directing group, and the reaction proceeds under redox-neutral conditions with a broad substrate scope. acs.org Another reported protocol involves Cp*Co(III) species catalyzing the C-H activation and [4+2] cyclization of sulfoxonium ylides with alkynes for this compound synthesis. mdpi.com The direct synthesis of 1-naphthols via first-row transition metal catalysis is of significant interest due to the abundance, low cost, and biocompatibility of these metals. mdpi.com

Brønsted Acid-Catalyzed Isomerization Processes

Brønsted acids can catalyze various transformations, including isomerization processes that can lead to the formation of naphthol derivatives. While direct Brønsted acid-catalyzed isomerization specifically for this compound synthesis from a non-naphthol precursor is less commonly highlighted in the provided context, Brønsted acids are known to facilitate ring-opening and cyclization reactions that can be relevant to the synthesis of naphthalene-fused systems. For instance, a Brønsted acid-catalyzed domino ring-opening cyclization of donor-acceptor cyclopropanes with 2-naphthols has been developed, providing access to naphthalene-fused cyclopentanes. frontiersin.orgnih.gov In this process, the Brønsted acid facilitates the ring-opening of the cyclopropane (B1198618) and subsequent cyclization with the naphthol derivative. nih.gov Another theoretical investigation explored a Brønsted acid-catalyzed cascade ring-opening and double cyclization of 3-ethoxy cyclobutanone (B123998) with 2-naphthol (B1666908) to synthesize a bicyclic system, where the acid protonates the carbonyl group, initiating the ring-opening by 2-naphthol. auctoresonline.org

Enzymatic Biocatalysis for Regioselective Naphthalene (B1677914) Hydroxylation

Enzymatic biocatalysis offers a green and highly regioselective approach to the hydroxylation of naphthalene, a key step in the potential biosynthesis or biocatalytic production of this compound. There is considerable interest in enzymes that can catalyze the hydroxylation of naphthalene under mild conditions. upc.eduresearchgate.netsigmaaldrich.com Efforts have focused on engineering enzymes, such as extracellular fungal aromatic peroxygenases, to selectively convert naphthalene into this compound. upc.eduresearchgate.netsigmaaldrich.comnih.gov Directed evolution has been employed to enhance the peroxygenase activity on naphthalene while minimizing undesired peroxidative activity on this compound. upc.eduresearchgate.netnih.goveuropa.eu For example, a double mutant (G241D-R257K) of an aromatic peroxygenase showed high regioselectivity (97%) for this compound production from naphthalene, powered by catalytic concentrations of H2O2. upc.edunih.gov

Another enzyme system explored for naphthalene oxidation is toluene (B28343) ortho-monooxygenase (TOM), particularly a variant known as TOM-Green. researchgate.netnih.gov Whole-cell biocatalysis using Escherichia coli expressing TOM-Green has been investigated for the oxidation of naphthalene to this compound, often employing liquid-liquid biphasic systems to mitigate substrate and product toxicity and enhance substrate loading. researchgate.netnih.gov While TOM-Green utilizes molecular oxygen and NADH, poor enzyme stability and reliance on expensive cofactors have been challenges for industrial application. researchgate.net

Data from a study on whole-cell biocatalysis for this compound production using E. coli expressing TOM-Green in biphasic systems illustrates the impact of naphthalene concentration and organic phase ratio on this compound formation and naphthalene conversion. nih.gov

Naphthalene Concentration ( g/liter )Organic Phase Ratio (%)This compound Formed ( g/liter )Naphthalene Conversion (%)
2020Data not explicitly provided for this combination, but conversion was 3.5% nih.gov3.5 nih.gov
4040Data not explicitly provided, but used for screening nih.govData not explicitly provided nih.gov
6020Data not explicitly provided, but optimum for high this compound productivity nih.gov1.3 nih.gov
6040Data not explicitly provided, but optimum for high this compound concentration in organic phase nih.gov2.3 nih.gov

Note: The table above summarizes findings mentioned in the text; specific this compound formed ( g/liter ) values for all conditions were not explicitly presented in the source snippet, except for the aqueous medium case (0.04 g/liter after 24h). nih.gov

Fungal peroxygenases, such as those from Agrocybe aegerita (AaeAPO), can convert naphthalene to this compound through an epoxide intermediate. researchgate.netacs.org Studies have shown that the epoxide intermediate can rearrange into the corresponding naphthol. acs.org

Derivatization Reactions for Substituted 1-Naphthols

Derivatization reactions allow for the synthesis of substituted this compound analogues with potentially altered properties and applications.

Synthesis of Amidoalkyl Naphthol Derivatives

1-Amidoalkyl-2-naphthol derivatives are a class of compounds attracting interest due to their biological activities and utility as building blocks for other molecules. mdpi.cominorgchemres.orgresearchgate.net Their synthesis is frequently accomplished through one-pot multicomponent Mannich-type reactions involving 2-naphthol, aldehydes, and amides. mdpi.cominorgchemres.orgresearchgate.net Various catalytic systems have been reported to promote this reaction effectively. researchgate.net Recent approaches have utilized catalysts such as prolinium dihydrogen phosphate, phenylboronic acid, adipic acid, ascorbic acid, and 2,6-pyridinedicarboxylic acid under solvent-free conditions, achieving good to high yields of amidoalkyl naphthols. mdpi.com Deep eutectic systems based on zinc chloride (ZnCl2/urea and ZnCl2/acetamide) have also been employed as both solvent and homogeneous catalyst for the efficient one-pot synthesis of amidoalkyl naphthol derivatives. ut.ac.ir The reaction mechanism often involves the formation of reactive ortho-quinone methides, which then undergo nucleophilic conjugate addition with an amide to form the amidoalkyl naphthol. researchgate.net

Data from various catalytic methods for the synthesis of amidoalkyl naphthol derivatives highlight the diversity of catalysts and reaction conditions employed.

CatalystConditionsYield (%)Notes
Prolinium dihydrogen phosphateSolvent-free, 120 °C79–92Synthesis of 23 derivatives mdpi.com
Phenylboronic acidSolvent-free, 120 °C60–92Synthesis of 19 derivatives, 1–7 h mdpi.com
Adipic acidSolvent-free, 120 °CData not explicitly provided mdpi.comSimilar three-component condensation mdpi.com
Ascorbic acidSolvent-free75–96Short reaction times (4–12 min) mdpi.com
2,6-Pyridinedicarboxylic acidData not explicitly provided mdpi.comUp to 96Reusable catalyst mdpi.com
ZnCl2/urea or ZnCl2/acetamide DESOne-pot, solvent & catalyst ut.ac.irGood yields ut.ac.irSimple procedure, short reaction times ut.ac.ir

Preparation of 1,2,3-Triazole-Substituted Naphthol Derivatives

The incorporation of the 1,2,3-triazole moiety into naphthol structures can lead to compounds with interesting properties. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.comacs.org This reaction is highly regioselective and efficient. mdpi.comacs.org

While the provided information specifically mentions the synthesis of 1,2,3-triazole-naphthoquinone conjugates nih.gov and 1,2,3-triazoles derived from naphthols researchgate.net, the general principle of CuAAC can be applied to prepare 1,2,3-triazole-substituted naphthol derivatives. This typically involves the reaction between an azide-functionalized naphthol or a molecule containing a naphthol moiety and an alkyne component, catalyzed by copper(I) species (e.g., CuSO4 with sodium ascorbate). nih.gov

Studies have reported the preparation of naphthol-based 1,2,3-triazole derivatives via the click chemistry approach for evaluation of their biological activities. researchgate.net The synthesis of 1,2,3-triazoles can also be achieved through other methods, including molecular iodine-mediated coupling cyclization and reactions involving palladium catalysis. organic-chemistry.org However, the CuAAC reaction remains a prominent method for its efficiency and specificity in forming the 1,4-disubstituted triazole ring. mdpi.comacs.org

Formation of Azo Dyes and Related Chromophores

The synthesis of azo dyes based on this compound is a well-established process, typically involving a two-step reaction: the formation of an aromatic diazonium salt followed by a coupling reaction with a naphthoxide salt. tandfonline.comresearchgate.net Traditionally, this process requires specific conditions such as low temperatures and the use of liquid acids, which can present drawbacks including toxicity, corrosion, waste generation, and instability of diazonium salts. tandfonline.com

Recent advancements have focused on developing environmentally benign and efficient methodologies. One such approach utilizes nano silica-supported boron trifluoride (nano BF₃·SiO₂) under solvent-free conditions at room temperature. tandfonline.comresearchgate.net This method involves grinding aromatic amines with sodium nitrite (B80452) in the presence of nano BF₃·SiO₂ to form the stable aryl diazonium salt supported on the silica (B1680970). Subsequently, this diazonium salt is coupled with this compound, which has been ground with sodium hydroxide (B78521) to form the naphthoxide salt. tandfonline.com This solvent-free grinding technique has demonstrated simplicity, rapidity, and cost-effectiveness, yielding azo dyes in good to excellent yields with high purity and short reaction times. tandfonline.comajol.info

Another reported method for synthesizing this compound azo dyes employs nano-silica supported periodic acid (nano-SPIA) as a heterogeneous reagent in a one-pot, solvent-free process at room temperature. ajol.info This method offers advantages such as easy workup and catalyst separation. ajol.info

An example of azo dye synthesis involving a naphthol derivative is the preparation of 1-(1-Phenylazo)-2-naphthol by the diazotization of aniline (B41778) and azo coupling with 2-naphthol. conscientiabeam.com

Synthesis of Schiff Bases and Azetidinone Derivatives

This compound derivatives are utilized in the synthesis of Schiff bases and subsequent azetidinone derivatives. Schiff bases, characterized by the azomethine group (-C=N-), are typically formed by the condensation of primary amines with carbonyl compounds (aldehydes or ketones). researchgate.netresearchgate.netscholarsresearchlibrary.com These compounds are important intermediates in organic synthesis and exhibit a range of biological activities. researchgate.netresearchgate.net

One synthetic route involves the reaction of a naphthalene derivative, such as 2-(naphthalen-1-yloxy)acetohydrazide, with different aromatic aldehydes to prepare Schiff bases. researchgate.nettechnologynetworks.com These Schiff bases can then undergo cyclocondensation reactions, for instance, with chloroacetyl chloride in the presence of a base like triethylamine, to yield azetidinone analogues. rasayanjournal.co.inscispace.com This two-step process has been explored for the synthesis of azetidinone derivatives from β-naphthol, where Schiff bases were prepared from the hydrazine (B178648) of a naphthalene derivative and aromatic aldehydes, followed by cyclocondensation. rasayanjournal.co.in

Another approach to synthesizing azetidinones involves converting α-naphthol into a coumarin (B35378) derivative, which is then oxidized and condensed with primary amines to form Schiff bases. scispace.com These Schiff bases are subsequently reacted with acid chlorides in the presence of a base to produce substituted azetidinones. scispace.com

Synthesis of 1-Naphthylacetic Acid and its Derivatives

1-Naphthylacetic acid (NAA) is a significant plant growth regulator, and this compound plays a vital role as a reactant in its synthesis and the synthesis of its derivatives. atamanchemicals.combloomtechz.com Various methods exist for the synthesis of 1-naphthylacetic acid.

One method involves the reaction of naphthalene with formaldehyde, hydrochloric acid, and sulfuric acid to produce 1-naphthylmethyl chloride. google.com This crude product can then be treated with sodium cyanide in a suitable solvent, followed by hydrolysis, to yield 1-naphthylacetic acid. google.com

Another reported method involves the reaction of chloroacetic acid and naphthalene in the presence of a catalyst like potassium bromide at elevated temperatures. google.com This direct reaction can produce 1-naphthylacetic acid, although yields may be lower compared to other methods. google.com

Other approaches mentioned include the diazo compound method, a phenolic method involving resorcinol (B1680541) and naphthaleneacetaldehyde, an aryl group substitution reaction method, a carbon dioxide catalytic method, and a photooxidation method. bloomtechz.com The photooxidation of naphthalene ethanol (B145695), for example, can generate 1-naphthylacetic acid, although this method may result in low product purity. bloomtechz.com

Derivatives of 1-naphthylacetic acid can also be synthesized. For instance, 1:5-naphthylene-diacetic acid was synthesized from 1:5-bis-chloromethyl-naphthalene via the corresponding nitrile. researchgate.net

Nitrosation and Reduction Pathways for Amino-1-Naphthol Derivatives

The synthesis of amino-1-naphthol derivatives often involves nitrosation followed by reduction. 1-Amino-2-naphthol-4-sulfonic acid, for example, can be obtained from 2-naphthol through a process involving nitrosation and reduction. chemicalbook.com

A typical procedure for the synthesis of 1-amino-2-naphthol-4-sulfonic acid involves dissolving 2-naphthol in dilute aqueous sodium hydroxide, followed by precipitation with sulfuric acid. chemicalbook.com Sodium nitrite is then added to the suspension, and nitrosation is effected by adding sulfuric acid while maintaining a low temperature. chemicalbook.com The resulting 1-nitroso-2-naphthol (B91326) suspension is neutralized, and a solution of sodium bisulfite is added, forming a soluble bisulfite addition complex. chemicalbook.com

Reduction of nitroso compounds, such as 1-nitroso-2-naphthol, can lead to amino derivatives. Various reducing agents and conditions can be employed. For instance, 1-amino-2-naphthol (B1212963) hydrochloride was synthesized by reducing 1-(1-Phenylazo)-2-naphthol with stannous chloride under reflux. conscientiabeam.com

Electrochemical reduction of 1-nitroso-2-naphthol at a Ti/ceramic TiO₂ cathode has been shown to produce 1-amino-2-naphthol in high yield and current efficiency in different media. researchgate.net Catalytic reduction in this system occurs via electrogenerated Ti³⁺ species. researchgate.net

Photoreduction of this compound by certain compounds can lead to nitrosated products that rearrange to quinone monooximes. acs.org

Reduction of 1-nitroso-2-naphthol can also be achieved using hydrazine hydrate (B1144303) in the presence of catalysts like FeCl₃·6H₂O and sodium sulfite, yielding 1-amino-2-naphthol-4-sulfonic acid in high yields. google.com

Stereochemical Control in this compound Synthesis

Stereochemical control is a critical aspect in the synthesis of complex molecules, including naphthol derivatives, particularly when aiming for enantiomerically pure compounds. While the provided outline specifically mentions "this compound Synthesis," the search results primarily discuss stereochemical control in the synthesis of naphthol derivatives and binaphthols, which are structurally related and relevant to advanced methodologies involving the naphthol core.

One area where stereochemical control is extensively studied is in the synthesis of 1,1'-binaphthalene (B165201) derivatives (binaphthols), which are important chiral inducers. acs.org Asymmetric coupling of 2-naphthols has been a focus for developing optically active binaphthols. acs.org For example, an iron-catalyzed stereoselective oxidative cross-coupling reaction between 2-naphthol and 2-aminonaphthalene with a chiral auxiliary has been reported for the synthesis of optically pure 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) derivatives. nih.gov

Catalytic asymmetric dearomatization reactions of naphthols are also being explored for stereoselective synthesis. An enantioselective intermolecular arylative dearomatization of 1-naphthols using a palladium catalyst with a chiral phosphine (B1218219) ligand has been developed, leading to products with quaternary stereocenters. acs.org The attractive interactions between the ligand and substrate are believed to play a key role in enforcing enantiofacial control. acs.org

Stereochemical control can also be achieved in reactions involving naphthol derivatives through the use of chiral catalysts or auxiliaries, influencing the formation of specific stereoisomers. For instance, asymmetric dearomatizative oxidation of 2-naphthol derivatives enabled by chiral organoiodine catalysis has been established, providing access to chiral spirooxindoles with high enantioselectivities. thieme-connect.com

In the context of Mannich-type reactions involving naphthols, the use of chiral amines can lead to the formation of enantiopure aminonaphthol derivatives. researchgate.netu-szeged.hu Stereochemical control in these reactions can be influenced by factors such as the bulk of substituents and interactions between the substrates and catalysts. paris-saclay.frresearchgate.netrsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, are employed to understand the factors governing stereochemical outcomes, including hydrogen bonding and C-H---π interactions between substrates and catalysts. paris-saclay.frresearchgate.net

The stereochemistry of naphthoxazine derivatives, formed from reactions involving naphthols, has also been investigated, including the study of ring-chain tautomeric equilibria and the effects of substituents on stereochemical outcomes. u-szeged.hu

Data Tables

Table 1: Examples of Azo Dye Synthesis Conditions

AmineNaNO₂Nano BF₃·SiO₂ (g)This compoundNaOHConditionsYield (%)Ref.
Aromatic amine3 mmol0.42 mmol10 mmolSolvent-free, grinding, RTNot specified tandfonline.com
Aniline2 mmol0.051 mmol-Nano-SPIA, grinding, RTGood to excellent ajol.info

Note: Yields in Table 1 are indicative and may vary based on specific aromatic amine used.

Table 2: Synthesis of 1-Amino-2-naphthol-4-sulfonic Acid via Reduction of 1-Nitroso-2-naphthol

Reducing AgentCatalyst/ConditionsYield (%)Purity (HPLC %)Ref.
Hydrazine hydrateFeCl₃·6H₂O, Na₂SO₃, pH 7-8, 60-65°C99.599.6 google.com
Hydrazine hydrateFeCl₃·6H₂O, Na₂SO₃, pH 7-8, 60-65°C99.299.3 google.com
Hydrazine hydrateFeCl₃·6H₂O, Na₂SO₃, pH 7-8, 60-65°C99.399.4 google.com
Sodium sulfiteCopper sulphate pentahydrate, pH 7-8, 60-65°C9598.2 google.com

Note: Data in Table 2 is extracted from specific examples in the cited patent.

Detailed Research Findings

Research into the synthesis of azo dyes from this compound highlights the effectiveness of solid-supported catalysts and solvent-free conditions in improving reaction efficiency and reducing environmental impact. Studies using nano BF₃·SiO₂ demonstrate the stability of aryl diazonium salts when supported on the nanoparticle, allowing for their use at room temperature, which is a significant advantage over traditional methods requiring low temperatures. tandfonline.comresearchgate.net The grinding technique facilitates the reaction, leading to rapid conversion and high yields. tandfonline.comajol.info

In the realm of Schiff base and azetidinone synthesis, research details the condensation reactions between naphthol derivatives and aldehydes or hydrazines to form the imine linkage. researchgate.nettechnologynetworks.comrasayanjournal.co.inscispace.com Subsequent cyclization reactions, often involving chloroacetyl chloride, are key to forming the four-membered azetidinone ring. rasayanjournal.co.inscispace.com These synthetic routes provide access to diverse heterocyclic compounds with potential biological activities. researchgate.netrasayanjournal.co.in

Studies on the synthesis of 1-naphthylacetic acid explore various chemical transformations, including the conversion of 1-naphthylmethyl chloride to the corresponding nitrile and subsequent hydrolysis. google.com Research also investigates direct reaction methods and alternative approaches like photooxidation, evaluating their efficiency and product purity. bloomtechz.comgoogle.com

Investigations into the nitrosation and reduction of amino-1-naphthol derivatives detail specific reaction conditions and reagents used to achieve the desired transformations. The synthesis of 1-amino-2-naphthol-4-sulfonic acid from 2-naphthol via nitrosation and reduction pathways is a notable example, with studies focusing on optimizing conditions and exploring different reducing agents. chemicalbook.comgoogle.com Electrochemical methods using modified electrodes have shown promise for efficient reduction of nitroso compounds. researchgate.net

Research on stereochemical control in naphthol chemistry emphasizes the development of asymmetric catalytic systems for the synthesis of chiral naphthol derivatives and binaphthols. acs.orgnih.govacs.orgthieme-connect.com These studies involve the design of chiral ligands and catalysts that can induce enantioselectivity in reactions such as oxidative coupling and dearomatization. acs.orgnih.govacs.orgthieme-connect.com Computational studies provide insights into the mechanisms of stereocontrol, highlighting the role of non-covalent interactions in directing the stereochemical outcome. paris-saclay.frresearchgate.net

Elucidating Reaction Mechanisms and Pathways of 1 Naphthol

Oxidation Mechanisms of 1-Naphthol (B170400)

The oxidation of this compound can proceed through various mechanisms, often involving reactive species and leading to the formation of quinone metabolites.

Hydroxyl Radical-Initiated Oxidation Processes

Hydroxyl radicals (•OH) are highly reactive species known to induce oxidative degradation of aromatic molecules, including naphthols. researchgate.net The reaction of •OH with this compound in aqueous media has been investigated, with transient species being studied by techniques like pulse radiolysis and DFT calculations. researchgate.net The reaction is reported to proceed via an addition mechanism. researchgate.net Theoretical studies on the atmospheric oxidation of naphthalene (B1677914) initiated by OH radicals indicate that the initial step involves OH addition to the C1-position of naphthalene, forming a radical which can then undergo hydrogen abstraction by O₂ to form this compound. researchgate.net, rsc.org This suggests that this compound can be a product of naphthalene oxidation initiated by hydroxyl radicals.

Under photo-induced conditions, the degradation of this compound adsorbed on silica (B1680970) gel can proceed via the reaction with OH-radicals, which can be generated through the photolysis of NO₂. nih.gov

Formation and Reactivity of Naphthoquinone Metabolites (e.g., 1,2- and 1,4-Naphthoquinone)

Oxidation of this compound frequently leads to the formation of naphthoquinones, particularly 1,4-naphthoquinone (B94277) and 1,2-naphthoquinone (B1664529). nih.gov, wikipedia.org For instance, this compound biodegrades via the formation of this compound-3,4-oxide, which subsequently converts to 1,4-naphthoquinone. wikipedia.org The formation of 1,4-naphthoquinone from this compound has also been observed in the presence of superoxide-generating systems. nih.gov

Naphthoquinones, including 1,2-naphthoquinone and 1,4-naphthoquinone, are reactive compounds. noaa.gov, ontosight.ai 1,2-Naphthoquinone is known to be reactive with acids and bases, potentially liberating heat and flammable gases. noaa.gov It can also react with reducing agents. noaa.gov 1,2-Naphthoquinone is highly reactive towards nucleophiles and participates in redox reactions. ontosight.ai It has been shown to react with cysteine residues through covalent bonds. nih.gov 1,4-Naphthoquinone is easily reduced by various agents to 1,4-dihydroxynaphthalene. jst.go.jp Both 1,2- and 1,4-naphthoquinone can interact with biological structures through several mechanisms, including forming covalent bonds due to their electrophilic character and participating in reversible oxidation-reduction reactions. nih.gov, nih.gov

Data on the formation of 1,4-naphthoquinone from this compound under superoxide-generating conditions is available from research using xanthine (B1682287) oxidase/hypoxanthine systems. The formation of 1,4-naphthoquinone was dependent on the presence of hypoxanthine, xanthine oxidase, and this compound, and was inhibited by superoxide (B77818) dismutase, indicating a superoxide-mediated conversion. nih.gov

Role of Reactive Oxygen Species in this compound Bioactivation

Reactive Oxygen Species (ROS), such as superoxide (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH), play a significant role in the bioactivation of this compound. nih.gov, researchgate.net Quinones, which are metabolites of this compound, can generate ROS through the formation of semiquinone radicals. nih.gov, jst.go.jp This ROS production can lead to cellular damage, including DNA strand breaks. jst.go.jp

Studies have shown that this compound can be converted to reactive metabolites under superoxide-generating conditions. nih.gov The bioactivation of this compound can occur through mechanisms that involve ROS. tandfonline.com For instance, the activation of human neutrophils in the presence of this compound resulted in the inhibition of superoxide anion production, and this inhibition was linked to the metabolic activation of this compound to 1,4-naphthoquinone by reaction with H₂O₂. nih.gov

Peroxidase and Superoxide-Dependent Bioactivation Mechanisms

The bioactivation of this compound can occur through both peroxidase-dependent and direct superoxide-dependent mechanisms. nih.gov Research using superoxide-generating systems and human leukocytes indicated that while phenol (B47542) bioactivation was almost exclusively peroxidase-mediated, this compound bioactivation involved both pathways. nih.gov

Peroxidases, such as horseradish peroxidase (HRP), can catalyze the one-electron oxidation of this compound to naphthoxy or naphthoxy-derived radicals in a H₂O₂-dependent reaction. nih.gov These radicals can then undergo further reactions. nih.gov In the presence of glutathione (B108866) (GSH), these naphthoxy radicals can be reduced back to this compound, while also leading to the formation of oxidized glutathione (GSSG). nih.gov

The direct superoxide-dependent mechanism for this compound bioactivation has been observed in systems like xanthine oxidase/hypoxanthine, where 1,4-naphthoquinone formation was shown to be O₂⁻-mediated. nih.gov

Hydrolytic and Photolytic Degradation Pathways

This compound can undergo degradation through hydrolytic and photolytic processes in the environment. In aqueous solutions, carbaryl (B1668338), which is metabolized to this compound, can hydrolyze to this compound, methylamine, and CO₂. nih.gov This highlights hydrolysis as a route to this compound formation from certain precursors.

Photolytic degradation of this compound in aerated aqueous solutions has been investigated. researchgate.net, rsc.org Studies using UV irradiation have identified 1,4-naphthoquinone, 2-hydroxy-1,4-naphthoquinone, and 6-hydroxy-1,4-naphthoquinone as main photoproducts in aerated conditions. researchgate.net, rsc.org Traces of 1,2-naphthoquinone and 5-hydroxy-1,4-naphthoquinones were also detected. researchgate.net, rsc.org The quantum yield of this compound photolysis was found to be higher in oxygen-saturated medium compared to deoxygenated solutions, suggesting a role for oxygen in the photolytic pathway. researchgate.net While monophotonic ionization can occur, other reaction pathways are also involved in the photolytic transformation. rsc.org The photochemical reaction of this compound with superoxide anions can generate naphthoxyl radicals, which can then react with O₂⁻• to form hydrogen peroxide and 1,4-naphthoquinone. scholaris.ca

Mechanistic Investigations of Coupling Reactions (e.g., Azo Coupling)

This compound is known to participate in coupling reactions, notably azo coupling. wikipedia.org Azo coupling is an electrophilic aromatic substitution reaction between a diazonium compound and an aromatic compound, such as a naphthol, resulting in the formation of an azo compound. wikipedia.org, testbook.com In this reaction, the aryl diazonium cation acts as the electrophile, and the activated aromatic compound (this compound in this case) acts as the nucleophile. wikipedia.org, testbook.com

For this compound, the electrophilic attack by the diazonium salt typically occurs at the para position to the hydroxyl group, which is the 4-position. vedantu.com, testbook.com This regioselectivity is exploited in the preparation of azo dyes. wikipedia.org, vedantu.com If the para position is substituted, coupling can occur at an ortho position, although usually at a slower rate. wikipedia.org

The azo coupling reaction between this compound (specifically, the 1-naphtholate ion in alkaline solution) and diazotised sulphanilic acid has been used to study micromixing in reactors due to its rapid nature. tandfonline.com This reaction can be represented as a pair of competitive, consecutive reactions. tandfonline.com

Theoretical calculations on the reaction of phenolic compounds, including naphthols, with oxidants like Fe(VI) have suggested that electron transfer mediated polymerization reactions are dominant pathways, producing phenoxy radicals that undergo subsequent coupling reactions. researchgate.net This indicates that coupling reactions are not limited to azo coupling and can occur through other oxidative processes involving radical intermediates.

Environmental Dynamics and Remediation of 1 Naphthol

Environmental Occurrence and Sources as a Degradate

1-Naphthol (B170400) is found in the environment primarily as a degradate of other compounds, notably the insecticide carbaryl (B1668338) and the polycyclic aromatic hydrocarbon (PAH) naphthalene (B1677914). atamanchemicals.comepa.gov Carbaryl hydrolyzes in water, particularly under alkaline conditions, to form this compound, methylamine, and CO₂. epa.govnih.gov This hydrolysis is pH dependent, occurring more rapidly at higher pH values. epa.gov Naphthalene, a common environmental pollutant from sources like coal tar, crude oil, and incomplete combustion processes, is also microbially degraded to form this compound as an intermediate. epa.govorst.eduiarc.fr While data on the environmental fate of this compound are considered limited, its presence can stem from a variety of natural and anthropogenic processes. epa.gov

Degradation Kinetics and Pathways in Environmental Media

The degradation of this compound in the environment occurs through various processes, including aerobic transformation, photolytic degradation, and microbial degradation. epa.gov

Aerobic Transformation in Aquatic and Soil Systems

Aerobic transformation of this compound has been observed in both aquatic and soil systems, with reported half-lives ranging between 3 and 20 days. epa.gov In aerobic aquatic environments, the metabolism of carbaryl, which produces this compound, is relatively rapid compared to anaerobic conditions. epa.gov Studies in raw seawater have shown that this compound can be degraded to undetectable levels within 96 hours, suggesting microbial metabolism plays a role in its disappearance from water, as it was found to be stable to hydrolysis in sterile seawater. hawaii.edu

Photolytic Degradation under Aquatic Conditions

Photolytic degradation can be a significant pathway for this compound in aquatic environments, particularly in the presence of sunlight or UV irradiation. hawaii.educerist.dz this compound degrades quickly in the presence of ultraviolet radiation, with a significant percentage degrading within a short period, and levels falling below detection limits within a few hours. hawaii.edu The rapid loss of this compound from water in the presence of light is attributed to the overlap of its UV absorption spectrum with the sunlight spectrum. hawaii.edu While photolysis alone can contribute to degradation, the presence of photosensitizers in natural waters can enhance the process. csbsju.edu

Microbial Degradation Mechanisms

Microbial degradation is a crucial mechanism for the removal of this compound from the environment. Various bacterial strains have been identified that can degrade this compound, often as part of the metabolic pathway for compounds like carbaryl or naphthalene. nih.govfrontiersin.orgresearchgate.net In the microbial degradation of carbaryl, this compound is formed by the hydrolysis of the ester bond catalyzed by carbaryl hydrolase. nih.govfrontiersin.org Subsequently, this compound is converted to 1,2-dihydroxynaphthalene by this compound hydroxylase, which is then further metabolized through pathways involving intermediates like salicylic (B10762653) acid and gentisic acid, eventually entering central carbon metabolism. nih.govfrontiersin.orgscilit.com Some studies indicate that 1,2-dihydroxynaphthalene is a central intermediate in the microbial degradation of various naphthalene compounds, including this compound. researchgate.net Enzymes like this compound hydroxylase require oxygen and cofactors like NADH and FAD for the conversion of this compound to salicylate (B1505791) under aerobic conditions. nih.govscilit.com The microbial degradation pathways and the enzymes involved are often inducible, with maximum induction observed in the presence of the compound being degraded. nih.govresearchgate.netscilit.com

Advanced Oxidation Processes (AOPs) for this compound Abatement

Advanced Oxidation Processes (AOPs) are effective techniques for the remediation of contaminated waters containing recalcitrant organic pollutants like this compound. researchgate.net AOPs are based on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can degrade or transform chemical pollutants, potentially leading to complete mineralization. researchgate.netcolby.edu

Hydroxyl Radical-Based Oxidation Systems (e.g., H₂O₂/UV, Fenton, Photo-Fenton)

Hydroxyl radical-based oxidation systems, such as H₂O₂/UV, Fenton, and Photo-Fenton processes, have been investigated for the abatement of this compound in water. cerist.dzresearchgate.netmuk.ac.irpolyu.edu.hkub.edu

H₂O₂/UV: The combination of hydrogen peroxide and UV irradiation can lead to the formation of hydroxyl radicals, which can oxidize organic contaminants. kirj.ee This process can result in higher oxidation rates and shorter half-lives compared to photolysis alone. kirj.ee

Fenton and Photo-Fenton: Fenton chemistry involves the reaction between ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. colby.edu The Photo-Fenton process enhances this reaction by utilizing UV or visible light, which can accelerate the regeneration of Fe²⁺ from Fe³⁺, leading to increased production of hydroxyl radicals and improved degradation efficiency. cerist.dzresearchgate.netub.eduresearchgate.net Studies have shown that the photo-Fenton process, particularly under solar irradiation and with natural iron oxides as catalysts, can achieve high removal percentages of this compound. cerist.dzresearchgate.net The efficiency of these processes is influenced by factors such as pH, catalyst dosage, and H₂O₂ concentration. cerist.dzmuk.ac.ir Optimal conditions for this compound removal using photo-Fenton processes have been determined in various studies. cerist.dzmuk.ac.irpolyu.edu.hk Intermediate compounds, such as phthalic acid, 1,2-naphthalenedione, 1,4-naphthalenedione, and 2-carboxy-cinnamaldehyde, can be formed during the photo-oxidation of this compound by hydroxyl radicals, which can be further mineralized with continued treatment. muk.ac.ir

Data on the degradation of this compound in different environmental media and through various AOPs can be summarized in tables based on specific study findings. For example, reported half-lives for aerobic transformation in aquatic and soil systems are between 3 and 20 days epa.gov. Photolytic degradation in seawater under artificial sunlight showed complete degradation of this compound after 2 hours hawaii.edu. In a photo-Fenton process using natural iron oxide and solar light, 99.43% removal of this compound was achieved after 3 hours researchgate.net.

Electrochemical Oxidation Approaches

Electrochemical oxidation (EO) is recognized as a promising advanced oxidation process for the remediation of water contaminated with persistent organic pollutants like this compound. This method involves the application of an electric current to an electrode immersed in the contaminated water, leading to the direct or indirect oxidation of pollutants. Direct oxidation occurs when electron transfer takes place directly between the pollutant and the electrode surface. Indirect oxidation, often considered more significant for mineralization, involves the electrogeneration of powerful oxidizing species, such as hydroxyl radicals (•OH), which then react with the organic compounds in the bulk solution or at the electrode surface rsc.orguclm.es.

Studies have investigated the electrochemical degradation of this compound using various electrode materials and operating conditions. Boron-doped diamond (BDD) electrodes have garnered significant attention due to their high electrochemical stability, wide potential window, and efficiency in generating hydroxyl radicals, making them effective for the mineralization of organic pollutants rsc.orgx-mol.netekb.eg. Research comparing the electrochemical mineralization of this compound and 2-naphthol (B1666908) using BDD anodes indicated that this compound was degraded more easily and rapidly under the same oxidation conditions. This finding was supported by cyclic voltammetry, HPLC, and TOC measurements, and further explained by quantum chemistry calculations examining the electron structures of the isomers x-mol.net.

The mechanism of electrochemical oxidation of naphthols often involves irreversible oxidation at the anode, producing naphthoxyl radicals that can lead to polymerization on the electrode surface, potentially causing deactivation mdpi.com. However, the extent and nature of this polymerization can vary depending on the solvent and electrode material mdpi.com. In some cases, the electrochemical oxidation of this compound has been shown to obey a two-electron transfer process, with the reaction being under diffusion control on certain modified electrodes researchgate.net.

Detailed research findings highlight the influence of operating parameters such as applied potential or current density, pH, and supporting electrolyte on the efficiency of this compound degradation. For instance, studies on the electrochemical degradation of a related naphthol derivative (naphthol AS-BO) using a nanoporous carbon paste electrode found optimum degradation conditions at a specific potential and acidic pH uctm.edusemanticscholar.org. The degradation process in this case followed an electrochemical-chemical-electrochemical (ECE) mechanism uctm.edusemanticscholar.org.

While direct mineralization to CO₂ and water is the ultimate goal, the electrochemical oxidation of this compound can also lead to the formation of intermediate products. Preliminary oxidation products identified in some studies include dihydroxy naphthalenes and naphthoquinones, with the presence of oxygen influencing the formation of additional products like isomeric monohydroxy-naphthoquinones acs.org.

The effectiveness of electrochemical oxidation for treating wastewater containing phenolic compounds, including naphthols, has been demonstrated in various studies nih.govdergipark.org.trmdpi.com. The process can lead to significant reductions in chemical oxygen demand (COD) and total organic carbon (TOC), indicating substantial degradation and mineralization of the pollutants x-mol.netuctm.edunih.gov.

Here is a summary of some research findings on the electrochemical treatment of naphthols:

Electrode MaterialSupporting ElectrolyteKey FindingsSource
Boron-doped diamond (BDD)Na₂SO₄Faster and easier degradation of this compound compared to 2-naphthol; mineralization achieved. x-mol.net
Nanoporous Carbon PasteNaClEffective degradation of naphthol AS-BO; ECE mechanism; optimized at specific potential and pH. uctm.edusemanticscholar.org
Ti/TiO₂-RuO₂-IrO₂Not specifiedEffective for treating wastewater with phenolic compounds, including COD and TOC reduction. nih.gov
SnO₂ modified electrodeNot specifiedSensitive electrochemical detection of this compound; oxidation follows a two-electron transfer process. researchgate.net

The application of electrochemical approaches for this compound remediation shows significant potential, offering a method for effective degradation and mineralization, although further research continues to optimize processes and understand complex reaction pathways and intermediate products.

Mechanistic Insights into the Biological Activity and Toxicological Responses of 1 Naphthol

Molecular Mechanisms of 1-Naphthol (B170400) Toxicity

The toxicity of this compound is not primarily due to the compound itself, but rather its metabolic activation into more reactive and harmful substances. The molecular mechanisms underlying its toxic effects are multifaceted, involving the formation of cytotoxic metabolites, interaction with vital cellular components, generation of oxidative stress, and depletion of cellular defense systems.

Role of Metabolites in Cytotoxicity (e.g., Naphthoquinones)

The primary drivers of this compound's cytotoxicity are its oxidized metabolites, specifically 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277). nih.govnih.gov Studies have demonstrated that this compound is converted to these highly toxic naphthoquinone metabolites by rat liver microsomes. nih.gov This bioactivation is a critical step in initiating the cascade of toxic events.

The conversion of this compound to naphthoquinones can occur through at least two pathways that appear to be independent of the cytochrome P-450 enzyme system. nih.gov One proposed mechanism involves iron-dependent lipid peroxidation, which predominantly forms 1,4-naphthoquinone. nih.gov Another pathway is likely catalyzed by the generation of superoxide (B77818) anion radicals. nih.govnih.gov Both 1,2- and 1,4-naphthoquinone are directly toxic to cells, inducing cell death and demonstrating genotoxic effects at micromolar concentrations. nih.gov The toxicity of these quinones is significantly greater than that of the parent compound, this compound. nih.gov

The cytotoxic effects of these metabolites have been observed in various cell types, including hepatocytes. nih.govnih.gov The formation of naphthoquinones from this compound is considered a key event in the toxicity associated with exposure to naphthalene (B1677914), a precursor of this compound. scialert.net

Table 1: Key Metabolites of this compound and Their Role in Cytotoxicity

Metabolite Role in Cytotoxicity Generating System/Mechanism
1,2-Naphthoquinone Directly cytotoxic and genotoxic. nih.gov Mediates toxicity through covalent binding and redox cycling. nih.gov Metabolic oxidation of this compound. nih.gov
1,4-Naphthoquinone Directly cytotoxic. nih.gov Formed from this compound via free radical-dependent mechanisms. nih.gov Mediates toxicity through covalent binding and redox cycling. nih.gov Iron-dependent lipid peroxidation; Superoxide anion radical generation. nih.govnih.gov

Interactions with Cellular Macromolecules and Thiol Groups

A crucial aspect of the toxicity of this compound's metabolites is their ability to interact with and damage essential cellular macromolecules. The reactive nature of naphthoquinones, particularly their electrophilic properties, allows them to form covalent bonds with proteins and other macromolecules. nih.govscialert.net This covalent binding is a significant step in the development of toxicity. scialert.net

Thiol groups (-SH), present in amino acids like cysteine within proteins and in the antioxidant molecule glutathione (B108866), are particularly susceptible to attack by naphthoquinones. nih.govmdpi.com The metabolite 1,4-naphthoquinone has been shown to react with essential thiol groups, which can disrupt the function of critical enzymes and structural proteins. nih.gov This interaction can prevent the proper assembly of functional enzyme complexes, such as NADPH-oxidase in neutrophils. nih.gov The formation of adducts between 1,2-naphthoquinone and cellular proteins has also been observed. mdpi.com The extent of this covalent binding to intracellular components increases as the cell's primary defense against such electrophiles, glutathione, becomes depleted. nih.govoup.com

Generation of Reactive Oxygen Species and Oxidative Stress

The metabolic activation of this compound is intrinsically linked to the production of reactive oxygen species (ROS) and the induction of oxidative stress. The conversion of this compound to naphthoquinones is dependent on the generation of free radicals, such as the superoxide anion (O₂⁻). nih.govnih.gov

Once formed, naphthoquinones are potent redox cyclers. nih.govmdpi.com They can undergo a one-electron reduction to form semiquinone radicals. nih.gov These radicals can then react with molecular oxygen to regenerate the parent quinone, while simultaneously producing superoxide anions. This futile cycling process leads to a continuous generation of ROS, including superoxide and hydroxyl radicals, overwhelming the cell's antioxidant defenses and causing a state of oxidative stress. nih.govresearchgate.net This oxidative stress can lead to widespread damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA. nih.gov For instance, exposure of cells to this compound has been shown to cause a significant increase in ROS levels. bhu.ac.in

Impact on Intracellular Glutathione Levels

Intracellular glutathione (GSH) is a critical tripeptide that plays a central role in cellular defense against toxic insults. It acts as a primary antioxidant and detoxifies electrophilic compounds by direct conjugation. The toxicity of this compound and its metabolites is strongly associated with a dramatic depletion of intracellular GSH levels. nih.gov

Exposure of hepatocytes to this compound and its naphthoquinone metabolites leads to a dose-dependent decrease in GSH, an event that precedes the onset of cell death. nih.govnih.gov This depletion occurs through two main mechanisms. First, the reactive naphthoquinones can be directly conjugated with GSH in a reaction that can be catalyzed by glutathione S-transferases. scialert.netnih.gov This process consumes GSH, reducing its availability for other protective functions. Second, the oxidative stress generated by the redox cycling of naphthoquinones leads to the oxidation of GSH to glutathione disulfide (GSSG), further diminishing the pool of reduced, functional glutathione.

The loss of GSH has severe consequences for the cell. It compromises the cell's ability to neutralize ROS and detoxify the reactive quinone metabolites, leading to increased covalent binding of these metabolites to cellular macromolecules and exacerbating oxidative damage, ultimately culminating in cell death. nih.govoup.com

Cholinesterase/Acetylcholinesterase Inhibition Mechanisms

This compound is a known metabolite of the carbamate (B1207046) insecticide carbaryl (B1668338), and this class of compounds is recognized for its ability to inhibit cholinesterases. nih.gov Acetylcholinesterase (AChE) is a crucial enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) at nerve synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and disruption of nerve function.

Carbamates, including those derived from this compound, act as pseudo-irreversible inhibitors of AChE. researchgate.net The mechanism involves the carbamoylation of a serine hydroxyl group within the active site of the enzyme. This process is analogous to the acetylation that occurs during the normal hydrolysis of acetylcholine, but the resulting carbamoylated enzyme is much more stable and is hydrolyzed at a significantly slower rate. This effectively inactivates the enzyme, preventing it from breaking down acetylcholine. researchgate.netwikipedia.org

Studies on various this compound derivatives have demonstrated their efficacy as AChE inhibitors, with some compounds exhibiting inhibition constants (Kᵢ) in the nanomolar range. researchgate.netnih.gov The specific kinetics of inhibition can vary depending on the derivative, but the fundamental mechanism involves interaction with the active site of the acetylcholinesterase enzyme. researchgate.net

Table 2: Inhibition of Human Acetylcholinesterase (AChE) by this compound Derivatives

Compound Type Inhibition Constant (Kᵢ) Range (µM) Reference
Various this compound Derivatives 0.096 ± 0.01 to 0.177 ± 0.02 researchgate.netnih.gov

Note: Kᵢ values are a measure of inhibitor potency; a smaller value indicates a more potent inhibitor.

Enzymatic Metabolism of this compound in Biological Systems

The biotransformation of this compound is a critical determinant of its biological activity and toxicity. The enzymatic pathways involved can be broadly categorized into Phase I and Phase II reactions, which occur in a wide range of organisms, from bacteria to humans.

In mammalian systems, this compound is primarily known as a metabolite of the polycyclic aromatic hydrocarbon naphthalene. researchgate.net The initial conversion of naphthalene to an unstable epoxide is catalyzed by cytochrome P450 monooxygenases. This epoxide can then non-enzymatically rearrange to form this compound. scialert.netresearchgate.net Once formed, this compound undergoes further metabolism.

Phase I Metabolism: In some biological systems, this compound can undergo further oxidative reactions. For example, in the bacterium Sphingobium sp. strain B2, a two-component flavin-dependent monooxygenase is responsible for the initial hydroxylation of this compound to 1,2-dihydroxynaphthalene. nih.gov

Phase II Metabolism: In mammals, the primary metabolic fate of this compound is conjugation with endogenous polar molecules, a process that generally facilitates detoxification and excretion. longdom.orgwikipedia.org These Phase II reactions are catalyzed by transferase enzymes. The main conjugation products of this compound are its glucuronic acid and sulfate (B86663) ester conjugates. nih.govresearchgate.netnih.gov These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, increase the water solubility of this compound, allowing for its efficient elimination from the body, primarily in the urine. tandfonline.com While conjugation is typically a detoxification pathway, the balance between Phase I activation and Phase II detoxification is crucial in determining the ultimate toxic outcome.

In certain microorganisms, such as Rhodococcus sp., distinct inducible pathways exist for the degradation of this compound, which may involve monooxygenase enzymes. nih.gov

Glucuronidation and Sulfation Pathways

The biotransformation of this compound in biological systems prominently involves Phase II conjugation reactions, specifically glucuronidation and sulfation. These pathways are crucial for detoxification, as they increase the water solubility of the compound, facilitating its excretion.

In fungal metabolism, studies have shown that after naphthalene is oxidized to this compound, it undergoes further conjugation. nih.gov Enzymatic treatment of aqueous metabolites with arylsulfatase or β-glucuronidase releases this compound, confirming the presence of its conjugated forms. nih.gov Direct analysis has identified 1-naphthyl sulfate and 1-naphthyl glucuronic acid as major water-soluble metabolites. nih.gov The ratio of water-soluble sulfate conjugates to glucuronide conjugates has been observed to be approximately 1:1 in these systems. nih.gov In rat intestinal loop models, the glucuronidation of this compound has also been demonstrated, highlighting the role of the intestinal mucosa in its metabolism. nih.gov Research using rat intestinal microsomes indicates that this compound glucuronidation activities are catalyzed by UDP-glucuronosyltransferases, such as UGT1A6. researchgate.net

Sulfation is a competing conjugation pathway. The process is dependent on the availability of the sulfate donor, 3′-phosphoadenosine 5′-phosphosulfate (PAPS). The competition between sulfation and glucuronidation is a common feature in the metabolism of phenolic compounds like this compound.

Table 1: Key Conjugation Metabolites of this compound

Pathway Enzyme Family Key Metabolite Significance
Glucuronidation UDP-glucuronosyltransferases (UGTs) 1-Naphthyl glucuronic acid Major detoxification and excretion product nih.gov

Biotransformation by Cytochrome P450 Enzymes

Cytochrome P450 (CYP450) enzymes play a significant role in the initial, Phase I metabolism of naphthalene, which leads to the formation of this compound. researchgate.net Specifically, the oxidation of naphthalene by CYP450 generates a reactive intermediate, 1,2-naphthalene oxide, which can then rearrange to form this compound. researchgate.net The P450 isoform CYP1A2 has been identified as the most efficient enzyme in the production of this compound from naphthalene in human liver microsomes. researchgate.netnih.gov

Once formed, this compound itself serves as a substrate for further oxidation by CYP450 enzymes. This secondary metabolic step can lead to the formation of quinones, which are reactive metabolites. Research has shown that this compound is metabolized to 1,4-naphthoquinone. nih.gov The isoforms CYP1A2 and CYP2D6 have been identified as the most active enzymes in catalyzing this specific transformation. researchgate.netnih.gov While this compound is a substrate for these enzymes, it has been noted to be an inefficient one in pooled human liver microsomes compared to other primary metabolites like 2-naphthol (B1666908). nih.govsemanticscholar.org

Table 2: Cytochrome P450-Mediated Metabolism of this compound

Substrate Primary CYP450 Isoforms Key Metabolite
Naphthalene CYP1A2, CYP3A4 This compound researchgate.netnih.gov

Tyrosinase-Catalyzed Metabolism

Tyrosinase, a copper-containing polyphenol oxidase, is another key enzyme capable of metabolizing this compound. nih.gov This metabolic pathway is distinct from the CYP450 system and leads to the formation of reactive quinones. Research demonstrates that tyrosinase metabolizes this compound primarily into 1,2-naphthoquinone, with smaller quantities of 1,4-naphthoquinone also being produced. nih.gov

The enzymatic action of tyrosinase on this compound can lead to the formation of covalently bound products. The inhibition of this covalent binding by ethylenediamine, which selectively reacts with 1,2-naphthoquinone, suggests that this metabolite is the primary species responsible for the binding. nih.gov The metabolic activation of this compound by tyrosinase into these reactive species suggests a potential therapeutic application. nih.gov Specifically, for cells with high tyrosinase activity, such as certain melanomas, this compound or its derivatives could potentially be used for targeted therapy. nih.gov

Biological Activities of this compound Derivatives

Anti-inflammatory Properties

Several derivatives of this compound have been synthesized and investigated for their anti-inflammatory potential. One such novel derivative, methyl-1-hydroxy-2-naphthoate (MHNA), has shown significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated murine macrophages. nih.gov MHNA was found to inhibit the release of inflammatory mediators such as nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov It also suppressed the protein and mRNA expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Further investigation into its mechanism revealed that MHNA exerts its effects by suppressing the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), specifically p38 MAPK and c-Jun N-terminal kinases (JNK). nih.gov

Another study evaluated a series of synthetic naphthalene derivatives, including 2-hydroxymethyl-1-naphthol (B11913058) diacetate (TAC), for their inhibitory effects on neutrophil activation. researchgate.net TAC demonstrated the highest potency in inhibiting the release of the granule enzyme lysozyme (B549824) from stimulated rat neutrophils. researchgate.net Other aminomethyl derivatives of naphthols have also been synthesized and shown to possess potent anti-inflammatory activity, in some cases with fewer ulcerogenic effects than the standard drug phenylbutazone. afribary.comnih.gov

Table 3: Selected this compound Derivatives with Anti-inflammatory Activity

Compound Model/System Key Findings Mechanism of Action
Methyl-1-hydroxy-2-naphthoate (MHNA) LPS-stimulated murine macrophages Inhibited release of NO, IL-1β, IL-6; Suppressed iNOS and COX-2 expression. nih.gov Suppression of NF-κB, JNK, and p38 MAPK pathways. nih.gov
2-Hydroxymethyl-1-naphthol diacetate (TAC) fMLP-stimulated rat neutrophils Potent inhibition of lysozyme release. researchgate.net Inhibition of neutrophil degranulation. researchgate.net

Antimicrobial and Antifungal Efficacy

Derivatives of this compound have emerged as a class of compounds with a broad spectrum of antimicrobial and antifungal activities. researchgate.net Studies on various synthetic derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. rasayanjournal.co.in

One derivative, 2-hydroxymethyl-1-naphthol diacetate (TAC), exhibited potent antimicrobial activity against several bacteria, including Enterobacter cloacae, Klebsiella pneumoniae, Proteus vulgaris, and Pseudomonas aeruginosa. nih.gov It was also effective against fungi such as Candida parapsilosis, Candida tropicalis, Trichosporon beigelii, and Rhodotorula spp., with minimum inhibitory concentrations (MICs) in the range of 0.1-0.4 μM. nih.gov

More complex derivatives, such as newly synthesized naphtho nih.govnih.govresearchgate.nettriazol-thiadiazin compounds, have also been evaluated. umsha.ac.ir These compounds inhibited the growth of Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA). umsha.ac.ir Certain derivatives in this class showed antifungal activity against Candida albicans, C. tropicalis, C. krusei, and C. glabrata that was comparable or, in some cases, more potent than the standard drug fluconazole (B54011). umsha.ac.ir Azole derivatives incorporating a naphthalene ring have also shown potent antifungal effects against both planktonic and biofilm forms of Candida species, with some compounds exhibiting MIC values as low as 0.125 μg/ml against C. albicans and 0.0625 μg/ml against C. parapsilosis. nih.gov

Table 4: Antimicrobial and Antifungal Activity of this compound Derivatives

Derivative Class/Compound Target Organisms Notable Efficacy
2-Hydroxymethyl-1-naphthol diacetate (TAC) E. cloacae, K. pneumoniae, P. vulgaris, P. aeruginosa, Candida spp., Rhodotorula spp. MICs of 0.1-0.4 μM. nih.gov
Naphtho nih.govnih.govresearchgate.nettriazol-thiadiazin derivatives S. aureus, MRSA, Candida spp. (C. albicans, C. tropicalis, C. krusei, C. glabrata) Some compounds more potent than fluconazole against Candida strains. umsha.ac.ir

Anticancer and Antiproliferative Research

The structural scaffold of this compound has been utilized in the development of derivatives with potential anticancer and antiproliferative activities. Research has explored a variety of these compounds against numerous human cancer cell lines.

Mannich base derivatives of naphthol have been examined for their cytotoxicity. nih.gov Among them, 2-hydroxymethyl-1-naphthol diacetate (TAC) showed the highest cytotoxicity against four human carcinoma cell lines, with effectiveness at concentrations below 4 micrograms/ml. nih.gov

Inspired by compounds of marine origin, a series of novel naphthoquinone-naphthol derivatives were designed and synthesized. nih.gov One promising compound from this series, featuring an oxopropyl group, demonstrated potent and well-balanced antiproliferative activity against human colon cancer (HCT116), lung cancer (PC9), and non-small cell lung cancer (A549) cell lines. nih.gov Its IC50 values were 1.18 μM for HCT116, 0.57 μM for PC9, and 2.25 μM for A549, showing a significant improvement in activity compared to the parent compound. nih.gov

Furthermore, naphthalene-substituted triazole spirodienones have been synthesized and evaluated. nih.gov These compounds displayed potent antiproliferative activity, particularly against the MDA-MB-231 breast cancer cell line, with IC50 values ranging from 0.03 to 0.26 μM. nih.gov They were also effective against HeLa (cervical cancer) and A549 cell lines. nih.gov Other research has focused on 1,8-naphthalimide-1,2,3-triazole derivatives, with one compound showing good activity against H1975 lung cancer cells with an IC50 of 16.56 μM. frontiersin.org

Table 5: Antiproliferative Activity of Selected this compound Derivatives

Derivative Class/Compound Cancer Cell Line(s) IC50 Values
Naphthoquinone-naphthol derivative (Compound 13) HCT116 (colon), PC9 (lung), A549 (lung) 1.18 μM, 0.57 μM, 2.25 μM, respectively. nih.gov
Naphthalene-substituted triazole spirodienones MDA-MB-231 (breast), HeLa (cervical), A549 (lung) 0.03 to 0.26 μM (MDA-MB-231). nih.gov
1,8-Naphthalimide-1,2,3-triazole derivative (Compound 5e) H1975 (lung) 16.56 μM. frontiersin.org

Antioxidant Capacity

This compound has demonstrated notable antioxidant activity through its ability to scavenge free radicals. The efficacy of this compound as an antioxidant has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.net The free radical scavenging activity of this compound is attributed to the hydroxyl (-OH) group on the naphthalene ring. nih.gov

In comparative studies, this compound exhibited potent radical scavenging activity. nih.gov However, modification of the hydroxyl group, such as through O-sulfation, can diminish this capacity. For instance, the sulfate-conjugated form, 1-naphthyl sulfate (1-NapS), showed significantly lower antioxidative activity compared to its unsulfated counterpart. nih.govnih.gov Specifically, the EC₅₀ values, which represent the concentration required to achieve 50% of the maximum effect, were found to be 5.60 to 7.35 times higher for 1-NapS than for this compound, indicating a reduction in antioxidant potency upon sulfation. nih.govnih.gov This suggests that while this compound itself is an effective antioxidant, its metabolic transformation via sulfation can lead to a decrease in this biological activity. nih.gov

Table 1: Radical Scavenging Activity of this compound
AssayCompoundEC₅₀ (µM)
DPPH Radical ScavengingThis compound23.4
1-Naphthyl sulfate (1-NapS)172.0
ABTS Radical Cation ScavengingThis compound11.2
1-Naphthyl sulfate (1-NapS)75.4

Data sourced from J-Stage. nih.gov

Enzyme Inhibitory Activities (e.g., Carbonic Anhydrase, α-Glucosidase)

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, revealing significant inhibitory activities against key metabolic and neurological enzymes. Research has focused on human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases. researchgate.netnih.gov

Studies on a series of synthesized this compound derivatives demonstrated effective inhibition of these enzymes. For the cytosolic human carbonic anhydrase isoforms, the inhibition constants (Kᵢ) were in the nanomolar range. Specifically, Kᵢ values for hCA I ranged from 0.034 µM to 0.724 µM, and for hCA II, they ranged from 0.172 µM to 0.562 µM. researchgate.net The same set of this compound derivatives also showed potent inhibition of acetylcholinesterase, with Kᵢ values ranging from 0.096 µM to 0.177 µM. researchgate.net These findings highlight the potential of the this compound scaffold in designing effective enzyme inhibitors.

Table 2: Enzyme Inhibitory Activities of this compound Derivatives
EnzymeInhibition Constant (Kᵢ) Range (µM)
Human Carbonic Anhydrase I (hCA I)0.034 - 0.724
Human Carbonic Anhydrase II (hCA II)0.172 - 0.562
Acetylcholinesterase (AChE)0.096 - 0.177

Data sourced from PubMed. researchgate.net

Immunomodulatory Effects

This compound has been shown to exert immunomodulatory, and specifically immunosuppressive, effects. In vitro studies on splenocyte cultures revealed that direct exposure to this compound can suppress humoral immune responses. researchgate.net The addition of this compound at concentrations of 70 µM and 200 µM resulted in a decreased antibody-forming cell (AFC) response. researchgate.net This suggests that this compound can interfere with the function of immune cells responsible for antibody production.

The immunosuppressive effect is linked to the compound itself, as its parent compound, naphthalene, did not affect the AFC response at similar concentrations. researchgate.net The immunotoxicity appears to be dependent on the presence of this compound as a metabolite. The absence of an immunosuppressive effect from naphthalene exposure in certain contexts may be related to the inability of splenocytes to metabolize naphthalene into its more reactive metabolites like this compound. researchgate.net Furthermore, some substituted this compound derivatives are recognized for their anti-inflammatory properties. nih.gov

Cellular and Subcellular Responses to this compound Exposure

Effects on Phagocytosis and NADPH Oxidase Activation

Exposure to this compound has distinct effects on the functions of phagocytic cells like human neutrophils. Notably, while the phagocytic activity of these cells remains intact, the activation of NADPH oxidase is inhibited. nih.gov The activation of human neutrophils in the presence of a nontoxic dose of this compound resulted in the inhibition of superoxide anion production, a key function of the NADPH oxidase enzyme complex, without affecting the cells' ability to engulf particles. nih.gov

The mechanism behind this inhibition involves the metabolic conversion of this compound to its reactive metabolite, 1,4-naphthoquinone. nih.govnih.gov This conversion is mediated by reactive oxygen species, such as hydrogen peroxide, generated during the initial oxidative burst. nih.gov The resulting 1,4-naphthoquinone is believed to react with essential thiol groups, thereby preventing the proper assembly of a functional NADPH oxidase complex in the neutrophil membrane. nih.gov This indicates that this compound's impact on the respiratory burst is not due to interference with cellular activation signals but rather a downstream disruption of enzyme assembly. nih.gov

Cell Surface Morphological Changes (e.g., Blebbing)

Exposure to this compound can induce distinct morphological changes on the cell surface, most notably the formation of plasma membrane blebs. nih.gov This phenomenon has been observed in studies using isolated rat hepatocytes. The appearance of surface blebbing on these cells occurred following exposure to this compound and its quinone metabolites. nih.gov

The formation of these blebs is considered a feature of cytotoxicity and is associated with other intracellular events. The onset of blebbing coincides with a dose-dependent decrease in intracellular glutathione (GSH), which occurs before the loss of cell viability. nih.gov The toxicity and the accompanying surface blebbing are thought to be mediated by the formation of reactive metabolites like 1,2-naphthoquinone and 1,4-naphthoquinone. These metabolites can covalently bind to cellular macromolecules or participate in redox cycling to generate active oxygen species, both of which contribute to the cytotoxic effects and morphological changes observed. nih.gov

Biomarker Applications in Exposure Assessment

Urinary this compound is a well-established and widely used biomarker for assessing human exposure to both the polycyclic aromatic hydrocarbon (PAH) naphthalene and the carbamate insecticide carbaryl. berkeley.edunih.govnih.gov Since this compound is a metabolite of both parent compounds, its measurement in urine provides an integrated assessment of total exposure from all routes. berkeley.edumdpi.com

Numerous studies have demonstrated a strong correlation between environmental or occupational exposure to naphthalene and the concentration of naphthols in urine. For instance, a linear relationship has been shown between the summary concentration of naphthols in the urine of workers and the concentration of naphthalene in the air. The correlation coefficients between urinary this compound and breathing-zone air concentrations of naphthalene have been found to be statistically significant, typically ranging from 0.64 to 0.75.

Urinary levels of this compound are also used to monitor exposure in the general population, reflecting environmental sources such as tobacco smoke and combustion of hydrocarbons. berkeley.edunih.gov The measurement of both this compound and its isomer 2-Naphthol (a metabolite exclusive to naphthalene) can help to distinguish the source of exposure. berkeley.edu The presence of elevated urinary naphthol levels has been associated with biological effects, such as increased chromosomal aberrations in children, highlighting its relevance as a biomarker of exposure and potential effect. nih.gov

Table 3: Summary of this compound as an Exposure Biomarker
Exposure SourceMatrixKey FindingsReference
Naphthalene (occupational)UrineLinear dependence (r = 0.76) between total urinary naphthols and airborne naphthalene.
Carbaryl (oral dose)UrineElimination half-life of 3.6 hours; mean 24h urinary level of 37.4 µmol/mol creatinine. berkeley.edunih.gov
Naphthalene (environmental)UrineAssociated with chromosomal aberrations in children (OR = 1.63 for doubling of this compound). nih.gov

Advanced Analytical and Spectroscopic Characterization of 1 Naphthol

Chromatographic Separation and Detection Methods

Chromatographic methods are widely used for the separation and quantification of 1-Naphthol (B170400) in various matrices. These techniques leverage differences in the compound's interaction with a stationary phase and a mobile phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS/MS/HRMS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. GC-MS/MS (tandem mass spectrometry) and HRMS (high-resolution mass spectrometry) offer enhanced selectivity and sensitivity.

A GC-MS method has been developed for monitoring occupational exposure to naphthalene (B1677914), which includes the measurement of its metabolites, 1- and 2-naphthol (B1666908), in urine. This method involves a derivatization step using acetic anhydride (B1165640) after enzymatic hydrolysis, followed by extraction with n-hexane and GC-MS analysis using selected ion monitoring. wiley.comnih.govnih.gov The derivatized naphthols are eluted within 10 minutes on a (5%-phenyl)-methylpolysiloxane column. wiley.com The qualifier and quantifier ions for this compound were reported as m/z 186 and 144, respectively. wiley.com

The linearity of the calibration curves for this GC-MS method showed a high correlation coefficient (>0.999) in the concentration range of 1-100 µg/L for each naphthol. nih.govnih.gov The limits of detection (LOD) and quantification (LOQ) for each naphthol were 0.30 µg/L and 1.00 µg/L, respectively. nih.govnih.gov The recovery rates ranged from 90.8% to 98.1%. nih.govnih.gov Intraday and interday accuracies were within the range of 92.2%-99.9% and 93.4%-99.9%, respectively, with intraday and interday precision (RSD) between 0.3%-3.9% and 0.4%-4.1%. nih.govnih.gov

GC has also been used historically for the determination of this compound content in 2-naphthol, highlighting its utility in purity control. epa.gov Polyester columns were found to provide the necessary separation capability and symmetrical peaks for this analysis, with this compound exhibiting a lower retention time than 2-naphthol. epa.gov

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., Fluorescence, Diode-Array, Tandem Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and analyzing this compound, particularly in liquid samples. It can be coupled with various detectors to enhance sensitivity and selectivity.

HPLC with fluorescence detection is a common approach due to the native fluorescence of this compound. A micellar liquid chromatography (MLC) method using a C18 column and fluorescence detection has been developed for the simultaneous determination of carbaryl (B1668338) and its metabolite, this compound. nih.govresearchgate.net The selected mobile phase was 0.15 M SDS-6% (v/v) pentanol-0.01 M NaH₂PO₄ buffered at pH 3. nih.govresearchgate.net Optimal excitation and emission wavelengths for detection were 225 nm and 333 nm, respectively. nih.govresearchgate.net This method demonstrated good chromatographic parameters, including retention factors, retention times, efficiency, and asymmetry factors for both compounds. nih.gov The method showed satisfactory recoveries (98.9–101.3%) for this compound spiked into water, soil, and vegetable matrices. nih.gov The limit of detection for this compound in a buffer system was reported as 0.4 ng/mL. researchgate.net

HPLC with diode-array detection (DAD) provides the ability to acquire UV-Vis spectra across the eluted peaks, aiding in compound identification and purity assessment. A reversed-phase HPLC method with DAD has been developed for determining low levels of carbaryl and this compound in fruit juices using a C18 column and a linear gradient of acetonitrile (B52724) in water. researchgate.net The extraction recoveries for this compound in fruit juice ranged from 90.7% to 96.0%. researchgate.net The detection limit was reported to be below 0.8 µg/L. researchgate.net

HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. While not explicitly detailed for this compound alone in the provided results, LC-MS/MS is mentioned as a complementary technique to LC-FLD for the sensitive quantitation of polycyclic aromatic hydrocarbons (PAHs) and their polar metabolites, including this compound. sciex.com LC-MS/MS is noted for its ability to ionize polar metabolites more efficiently, allowing for lower-level quantitation compared to LC-FLD. sciex.com For MS-compatible HPLC applications, phosphoric acid in the mobile phase is typically replaced with formic acid. sielc.comsielc.com

HPLC methods have also been developed for the determination of this compound in urine as a biomarker of naphthalene exposure. tandfonline.com A method utilizing an unspecified HPLC system showed urinary this compound concentrations in the range of 0.08-0.84 µmole/L for smokers and non-smokers, and a higher range of 0.24-3.84 µmole/L for an occupationally exposed group. tandfonline.com The method detection limit was 0.0202 µmole/L, with an average relative standard deviation generally within 5% for the integrated peak area. tandfonline.com

Dispersive liquid-phase microextraction coupled with HPLC has also been explored for the determination of this compound in environmental water samples, showing good linearity and low detection limits. rsc.org

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) combines the high chromatographic resolution of UPLC with the accurate mass measurement capabilities of Q-TOF-MS, making it suitable for complex sample analysis and identification of unknown compounds.

UPLC-Q-TOF-MS has been used to analyze the oxidation products of this compound. acs.orgnih.govamazonaws.com This technique allowed for the profiling of oxidation products formed during reactions with oxidizing radicals. acs.orgnih.gov Preliminary oxidation products identified by UPLC-Q-TOF-MS included dihydroxy naphthalenes and naphthoquinones. acs.orgnih.gov The method involves UV photolysis of aqueous solutions of this compound with H₂O₂ to induce oxidation, followed by UPLC-Q-TOF-MS analysis. acs.orgnih.gov

While not specifically focused on this compound as the primary analyte, UPLC/Q-TOF-MS has been utilized in studies identifying components in complex mixtures where this compound or its derivatives might be present, demonstrating the technique's applicability for the characterization of such compounds in various matrices. researchgate.net

Advanced Spectroscopic Investigations

Spectroscopic methods provide valuable information about the molecular structure, bonding, and electronic properties of this compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Mode Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule, providing a unique fingerprint that can be used for identification and structural analysis. Normal mode analysis, often performed using computational methods like Density Functional Theory (DFT), aids in assigning observed spectral bands to specific molecular vibrations.

FT-IR and FT-Raman spectra of this compound have been investigated in polycrystalline samples at room temperature. ijapm.orgjournals-sathyabama.comresearchgate.netresearchgate.netjournals-sathyabama.com These experimental studies are often complemented by theoretical calculations using ab initio and DFT methods to determine geometrical, energetic, and vibrational characteristics. ijapm.orgjournals-sathyabama.comresearchgate.netresearchgate.netjournals-sathyabama.com Normal mode analysis based on computational methods helps in assigning fundamental frequencies according to the total energy distribution. ijapm.orgjournals-sathyabama.comresearchgate.netresearchgate.netjournals-sathyabama.com Comparison of simulated spectra with experimental spectra provides insights into the accuracy of the computational methods in describing vibrational modes. ijapm.orgjournals-sathyabama.comresearchgate.netresearchgate.net

Specific vibrational assignments for this compound have been reported based on these studies. For instance, aromatic C–H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. ijapm.org Bands due to C–H in-plane ring bending interacting with C–C stretching vibrations are found between 1300–1000 cm⁻¹. ijapm.org C–H out-of-plane bending vibrations are observed in the region of 900–667 cm⁻¹. ijapm.org C-C stretching vibrations have been observed in the FT-IR and FT-Raman spectra. ijapm.org

Studies on this compound have also explored the existence of cis and trans rotamers using matrix isolation FT-IR spectroscopy and theoretical calculations. nih.gov The stretching vibration of the OH group (νOH) was found to be a key vibrational mode distinguishing the cis from the trans rotamer in the FT-IR spectrum. nih.gov Comparison of computed and experimental matrix spectra revealed the presence of both rotameric forms in argon matrices at standard temperature, with the trans form predominating. nih.gov

FT-IR spectra of this compound in solution (saturated in CCl₄ and CS₂) have also been recorded, providing characteristic absorption bands in different regions. nist.gov

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule, which occur when electrons are excited from their ground state to higher energy levels by absorbing light in the UV and visible regions of the spectrum.

The UV-Vis spectrum of this compound in ethanol (B145695) has been reported to show three absorption maxima, with the highest at 261 nm and two weaker ones around 303 nm and 416 nm. srce.hr These maxima are significantly pH-dependent in ethanol-water solutions. srce.hr

The absorption spectrum of this compound in water in the region of 28000–40000 cm⁻¹ (equivalent to approximately 357-250 nm) is attributed to two electronic ππ* transitions. iao.ru The band in the region of 30000–40000 cm⁻¹ (333-250 nm) is wide with a broadened peak near 35000 cm⁻¹ (approximately 286 nm). iao.ru A shorter wavelength band (40000–50000 cm⁻¹, 250-200 nm) is characterized by a much higher molar decimal absorption coefficient, peaking near 46000 cm⁻¹ (approximately 217 nm). iao.ru Quantum-chemical calculations have identified four allowed electronic transitions (S₁, S₂, S₇, and S₈), with the first three being of the ππ-type and the last a mixture of ππ and σσ* types. iao.ru

This compound is a fluorescent compound with an excitation peak at 290 nm and an emission peak at 339 nm. aatbio.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds like this compound by providing detailed information about the arrangement of atoms and their electronic environments. Both 1H NMR and 13C NMR spectroscopy are commonly employed for this purpose.

1H NMR spectroscopy provides insights into the different types of hydrogen atoms present in the molecule, their relative numbers, and their connectivity based on chemical shifts, multiplicities, and coupling constants. For this compound, the aromatic protons on the naphthalene ring and the hydroxyl proton will exhibit characteristic signals. While a complete, assigned 1H NMR spectrum with detailed coupling constants for this compound in CDCl3 at 399.65 MHz is available mdpi.com, a comprehensive interpretation involves analyzing the complex splitting patterns arising from the coupled aromatic protons. The chemical shifts provide information about the electronic density around each proton, influenced by the hydroxyl group and the aromatic ring system.

Chemical Shift (ppm) Integration Assignment
8.181 - 8.148 - H?
7.809 - 7.771 - H?
7.489 - 7.441 - H?
7.412 - 7.408 - H?
7.278 - 7.239 - H?
6.745 - 6.724 - H?
5.432 - H? (OH)

Note: The assignments (H?) are tentative based on typical aromatic and hydroxyl proton shifts and require detailed 2D NMR analysis for definitive confirmation.

13C NMR spectroscopy provides information about the carbon skeleton of this compound, with each unique carbon atom giving rise to a distinct signal. The chemical shifts in 13C NMR are particularly sensitive to the electronic environment and hybridization of the carbon atoms. Complete assignment of the 13C NMR spectrum often requires the use of two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate carbon signals with their directly attached protons and protons coupled over multiple bonds, respectively netlify.appresearchgate.netorganicchemistrydata.org. These techniques are invaluable for disentangling overlapping signals and establishing the connectivity of the carbon framework in complex aromatic systems like naphthols and their derivatives netlify.appresearchgate.netorganicchemistrydata.org.

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. This makes MS invaluable for the structural elucidation and identification of this compound and its metabolites.

In electron ionization (EI) mode, the fragmentation pattern of a molecule can provide characteristic peaks that aid in identification. For the acetylated derivative of this compound, key ions observed in GC-MS include the base peak at m/z 144, corresponding to the [C10H7OH]+ ion, and a major fragment ion at m/z 115, corresponding to the [C9H7]+ ion chemicalbook.com.

Electrospray ionization (ESI) coupled with mass analyzers like the Orbitrap can provide accurate mass measurements and fragmentation data (MS/MS). A MassBank record for this compound shows a precursor ion at m/z 145.0648, corresponding to the protonated molecule ([M+H]+), and fragment ions that can be used for tentative formula assignments, such as m/z 127.0541 for C10H7+ chemicalbook.com.

m/z Tentative Formula Description Source
144.0 [C10H7OH]+ Base peak (acetylated) chemicalbook.com
115.0 [C9H7]+ Fragment ion (acetylated) chemicalbook.com
145.0648 [M+H]+ Protonated molecule chemicalbook.com
127.0541 C10H7+ Fragment ion ([M+H]+ - H2O?) chemicalbook.com

Note: Fragmentation patterns can vary depending on the ionization method and instrument.

Beyond structural confirmation of the parent compound, MS, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is widely used for the identification and quantification of this compound metabolites in biological matrices such as urine. This compound is a known metabolite of naphthalene and carbaryl atamanchemicals.com. In humans and animals, this compound is primarily excreted as glucuronide and sulfate (B86663) conjugates. LC-MS/MS methods have been developed to measure these conjugates, utilizing metabolite-specific MS/MS fragments for detection and quantification. This application of MS is vital for biomonitoring and understanding the metabolic fate of naphthalene and its derivatives.

Rotational Spectroscopy for Conformational Analysis

Rotational spectroscopy, particularly high-resolution broadband techniques like chirped-pulse Fourier transform microwave spectroscopy, is a powerful tool for studying the conformational landscape of molecules in the gas phase. For this compound, rotational spectroscopy has provided valuable insights into the structures of its monomer and dimer.

Studies using rotational spectroscopy have provided evidence for the existence of rotational isomers (conformers) of this compound. These conformers arise from the rotation of the hydroxyl group relative to the naphthalene ring. Electronic structure calculations support the experimental findings and indicate that in the cis conformer of this compound, the OH group points out of the plane of the naphthalene ring due to a close-contact hydrogen-hydrogen interaction.

Rotational spectroscopy has also been applied to study the self-pairing of this compound molecules. Chirped-pulse Fourier transform microwave spectroscopy has been used to identify the most abundant dimer of this compound, revealing a V-shaped, partially overlapping π-π stacked structure. Interestingly, this study indicated the absence of canonical hydrogen bonds between the subunits in the most abundant dimer, highlighting the significance of π-π stacking interactions in the self-assembly of this compound.

Method Validation and Sensitivity for Trace Analysis

The accurate and reliable quantification of this compound, especially at trace levels in various matrices, necessitates the development and validation of sensitive analytical methods. Method validation ensures that the analytical procedure is suitable for its intended purpose, providing reliable data on parameters such as linearity, sensitivity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision.

Various chromatographic techniques coupled with sensitive detectors have been developed and validated for the determination of this compound in complex samples. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) has been used for the determination of this compound in fruit juices, with reported validation parameters including linearity (high correlation coefficient, r > 0.9999), LOD (0.125 µM), LOQ (0.350 µM), and good recovery rates (90.7% to 96.0%) easychem.org.

Micellar liquid chromatography coupled with fluorescence detection has also been applied for the determination of this compound in water, soil, and vegetables, offering high sensitivity and selectivity. Validation studies for this method reported linearity (r > 0.999), LOD (18 ng/mL), LOQ (50 ng/mL), and low intra- and inter-day precision (below 1%). The use of fluorescence detection significantly enhances sensitivity compared to UV detection in micellar media.

Gas chromatography-mass spectrometry (GC-MS) methods have been developed for the determination of this compound in biological fluids like urine, often involving derivatization to enhance volatility and improve chromatographic separation chemicalbook.com. A validated GC-MS method for urinary this compound reported an LOD of 0.30 µg/L and an LOQ of 1.00 µg/L, demonstrating its sensitivity for biomonitoring applications chemicalbook.com. The method also showed good recovery (90.8%-98.1%), accuracy, and precision chemicalbook.com.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly useful for the trace analysis of this compound metabolites. Validated LC-MS/MS methods for naphthalene metabolites, including this compound conjugates, have reported on-column detection limits ranging from 0.91 to 3.4 ng and limits of quantitation from 1.8 to 6.4 ng. These methods demonstrate the high sensitivity achievable with tandem mass spectrometry for complex biological samples.

The sensitivity of an analytical method is often assessed by parameters like the slope of the calibration curve, which relates the detector response to the analyte concentration mdpi.com. Method validation also includes evaluating precision (reproducibility) and accuracy (closeness to the true value) easychem.orgchemicalbook.com. These rigorous validation procedures are essential to ensure the reliability of analytical data obtained for this compound in various matrices, particularly when quantifying trace amounts.

Computational Chemistry and Molecular Modeling of 1 Naphthol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a pivotal tool in the theoretical investigation of 1-Naphthol (B170400). These quantum chemical calculations have been employed to determine its geometric, energetic, vibrational, and electronic characteristics with a high degree of accuracy. rsc.orgijapm.orgscispace.com

Geometrical and Energetic Characterization

DFT calculations have been used to determine the optimized molecular structure of this compound. By employing methods such as the Becke 3-Lee-Yang-Parr (B3LYP) functional combined with basis sets like 6-311+G**, researchers have calculated the optimized geometrical parameters. ijapm.orgscispace.com The global minimum energy for the optimized structure has been determined, and the absence of imaginary frequency modes confirms that a true minimum on the potential energy surface was found. ijapm.org

Studies have identified two conformers, cis-1-Naphthol and trans-1-Naphthol, with the trans rotamer being the more stable form. researchgate.net The non-planarity of cis-1-Naphthol, where the OH group is pointed out of the plane by approximately 6°, is attributed to a close-contact interaction between the hydroxyl hydrogen and the hydrogen atom at the C8 position. rsc.orgrsc.org

Table 1: Calculated Geometrical and Energetic Parameters for this compound
ParameterMethod/Basis SetValue
Global Minimum EnergyDFT (unspecified)-535.91 Hartrees
O-H Bond Length (trans)MBPT(2)/6-31++G 0.962 Å
C-O Bond Length (trans)MBPT(2)/6-31++G1.381 Å
C-C-O Bond Angle (trans)MBPT(2)/6-31++G**118.8°
Energy Difference (cis-trans)DFT (B3LYP)/6-31+G(d)5.12 kJ/mol

Vibrational Frequency Analysis and Spectral Predictions

Vibrational analysis of this compound has been performed using DFT calculations, assuming a C_s point group symmetry. ijapm.orgscispace.com The 51 normal modes of vibration are distributed as 35 in-plane (A') and 16 out-of-plane (A") modes. scispace.com A normal mode analysis, aided by Total Energy Distribution (TED), allows for the assignment of the various fundamental frequencies. ijapm.orgscispace.com

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeCalculated (B3LYP/6-311+G**)Experimental FT-IRExperimental FT-RamanAssignment (TED %)
O-H stretch38403250-ν(OH) (100%)
C-H stretch322631773166ν(CH) (98%)
C-C stretch16841636-ν(CC) (45%)
C-O stretch133413951396ν(CO) (40%) + δ(OH) (22%)
C-H out-of-plane bend988957960γ(CH) (49%)

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic and optical properties of this compound. samipubco.comworldwidejournals.com The energy difference between the HOMO and LUMO, known as the energy gap, reflects the chemical reactivity and kinetic stability of the molecule. worldwidejournals.com A smaller energy gap implies easier electron transfer from HOMO to LUMO. worldwidejournals.com For naphthalene (B1677914) derivatives, substitutions on the ring can reduce the HOMO-LUMO energy gap. researchgate.net

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netscialert.net For this compound and its metabolites, MEP analysis shows a concentration of negative charge (red regions) around the oxygen atoms, indicating these are the most reactive sites for electrophilic attack. researchgate.netscialert.net Electron-deficient areas (blue regions), typically around hydrogen atoms, are susceptible to nucleophilic attack. researchgate.net

Table 3: Frontier Molecular Orbital Energies for Naphthalene Derivatives
CompoundMethod/Basis SetE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)
NaphthaleneDFT/aug-cc-pVQZ-6.13-1.384.75
Naphthalene Derivative (Ligand)DFT (unspecified)-0.208-0.0840.124
Naphthalene Schiff BaseB3LYP/6-311+G(d,p)--5.98

Non-Covalent Interaction (NCI) and Local Vibrational Mode Analyses

The non-planarity of cis-1-Naphthol is due to a close-contact H-H interaction that has been a subject of significant theoretical investigation. rsc.orgrsc.org This interaction, occurring at a distance shorter than the sum of the van der Waals radii, is not purely repulsive. rsc.org In-depth analyses using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) plots have been employed to characterize this interaction. rsc.orgsmu.edu These methods reveal that the H-H interaction is a mixture of both attractive and repulsive components. rsc.orgrsc.org

Local vibrational mode theory has been utilized to assess and compare the intrinsic strength of specific bonds, such as the O-H bond in the isomers of this compound. smu.edu This analysis provides a more direct measure of bond strength compared to delocalized normal vibrational modes, offering deeper insight into the intramolecular forces governing the molecule's structure. smu.edusmu.edu

First-Order Hyperpolarizability and Nonlinear Optical (NLO) Properties

DFT calculations have been used to determine the nonlinear optical (NLO) properties of this compound. ijapm.orgscispace.com The electric dipole moment (μ), dispersion-free first-order hyperpolarizability (β), and polarizability (α) have been calculated using the finite field method at the DFT level. ijapm.org These properties are important indicators of a molecule's potential for use in NLO devices. researchgate.net Studies on substituted 1-naphthols show that changing from an electron-withdrawing group to an electron-donating group can significantly increase the NLO effects. researchgate.net The calculated hyperpolarizability value for this compound suggests it has potential as an NLO material. ijapm.org

Table 4: Calculated NLO Properties of this compound
PropertyMethod/Basis SetValue
Dipole Moment (μ)B3LYP/3-21G(d,p)1.523 D
Mean Polarizability (α)B3LYP/3-21G(d,p)-0.566 x 10⁻²⁴ esu
First-Order Hyperpolarizability (β)B3LYP/3-21G(d,p)-0.198 x 10⁻³⁰ esu

Molecular Docking and Dynamics Simulations in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as a this compound derivative, and the active site of a biological target like an enzyme or receptor. nih.govbohrium.com In silico docking studies on novel heterocycles derived from 1-hydroxy-naphthyl scaffolds have been performed to understand their binding interactions and to correlate these findings with experimental antibacterial and antioxidant activities. nih.gov For instance, docking studies of 2-Naphthol (B1666908) derivatives against enzymes like α-amylase and α-glucosidase have helped identify potent inhibitors for managing post-prandial hyperglycemia. bohrium.com

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. While specific MD simulation studies focusing solely on this compound in biological systems are not extensively detailed in the provided context, this technique is widely used to study the dynamic behavior of small molecules within protein binding sites, protein folding, and protein-ligand interactions. Such simulations can offer atomistic insights into the stability of ligand-protein complexes and the dynamic nature of the interactions predicted by molecular docking.

Computational Approaches for Structure-Activity Relationship (SAR) Studies

Computational methods are integral to understanding the structure-activity relationships (SAR) of this compound and its derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling, a key computational approach, seeks to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. nih.govresearchgate.netmdpi.com These models are then utilized to predict the activity of novel, un-synthesized analogs, thereby guiding the design of molecules with enhanced efficacy or other desired properties. nih.gov

For derivatives of this compound, QSAR studies have been employed to explore their potential as therapeutic agents. These computational analyses correlate molecular descriptors—numerical representations of molecular structure—with experimentally determined biological activities. nih.gov Such activities for naphthol derivatives include antioxidant capacity and the inhibition of enzymes like acetylcholinesterase and carbonic anhydrase. nih.govresearchgate.net The process involves calculating a variety of descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices, connectivity), or 3D (e.g., steric and electronic properties). nih.govmdpi.com

A typical workflow for a QSAR study on this compound derivatives involves several key steps:

Data Set Curation: A series of this compound analogs with measured biological activity is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the series.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the observed activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques to ensure its reliability. mdpi.com

Computer-assisted drug design (CADD) encompasses these QSAR methods and other computational tools to facilitate the discovery of new drugs. nih.govmdpi.com In the context of this compound, CADD can be used to screen virtual libraries of derivatives against a specific biological target, predicting their binding affinity and mode of interaction. nih.gov This accelerates the identification of promising lead compounds for further development. nih.gov

Computational TechniqueApplication in this compound SARRelevant Descriptors
Quantitative Structure-Activity Relationship (QSAR) Predicting antioxidant, acetylcholinesterase, and carbonic anhydrase inhibitory activities of derivatives. nih.govresearchgate.netPhysicochemical properties (e.g., logP), topological indices, electronic parameters, steric descriptors. nih.govnih.gov
Molecular Docking Simulating the binding of this compound derivatives to the active site of a target protein to predict binding affinity and orientation.3D molecular structure, protein structure, interaction energies.
Molecular Dynamics (MD) Simulations Analyzing the stability of the ligand-protein complex and characterizing the intermolecular interactions over time.Force fields, atomic coordinates, simulation time.

Modeling of Supramolecular Assemblies and Intermolecular Interactions

Computational modeling is a powerful tool for investigating the formation of supramolecular assemblies involving this compound and characterizing the non-covalent interactions that govern their structure and stability. These studies provide insights into how this compound interacts with itself and with other molecules to form larger, organized structures.

The intermolecular interactions of this compound are complex, involving a balance of hydrogen bonding, π-π stacking, and dispersion forces. rsc.org The this compound molecule itself possesses a planar, bicyclic aromatic system (the "face") and a hydroxyl group (the "edge"), offering multiple sites for interaction. rsc.org

Computational studies, often employing Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3, B97-D3), are used to predict the geometry and binding energies of this compound complexes. chemrxiv.orgresearchgate.net For instance, modeling has shown that the this compound dimer favors a partially overlapping π-π stacked structure without a direct hydrogen bond. rsc.org In contrast, when interacting with molecules like ethene, an "edge" interaction is predicted, where the hydroxyl group forms a hydrogen bond with the C=C double bond. chemrxiv.org With chloroethenes, "face" structures are predicted, where the molecule is adsorbed onto the aromatic ring system of this compound. chemrxiv.org

The formation of host-guest complexes is another area where computational modeling provides valuable information. Studies on the complexation of bromo-naphthol derivatives with cyclodextrins have shown that the binding model and the resulting encapsulation can significantly influence the photophysical properties of the guest molecule. nih.govresearchgate.net Similarly, this compound can form clathrate compounds with pyromellitic diimide-based cyclophanes, creating one-dimensional (1D) or two-dimensional (2D) supramolecular assemblies driven by a combination of hydrogen bonding and charge-transfer interactions. nih.gov

SystemDominant InteractionsComputational MethodsKey Findings
This compound Dimer π-π stacking, dispersion forces. rsc.orgRotational Spectroscopy, Quantum-Chemical Calculations. rsc.orgFavors a partially overlapping π-stacked geometry. rsc.org
This compound—Ethene Complex Hydrogen bonding (OH to C=C). chemrxiv.orgDispersion-corrected DFT (B97-D3, B3LYP-D3). chemrxiv.org"Edge" geometry is predicted to be the most stable. chemrxiv.org
This compound—Tetrachloroethene Complex Adsorption onto the aromatic face. chemrxiv.orgDispersion-corrected DFT (B97-D3, B3LYP-D3). chemrxiv.org"Face" geometry is predicted to be the most stable. chemrxiv.org
This compound—Cyclophane Hydrogen bonding, charge-transfer. nih.govX-ray Crystallography, MO calculations. nih.govForms 1D and 2D supramolecular assemblies. nih.gov

Computational Characterization of Engineered Biocatalysts

Computational modeling plays a crucial role in the characterization and engineering of biocatalysts for the production of this compound. nih.gov These in silico methods provide a molecular-level understanding of enzyme structure and function, guiding the design of more efficient and selective biocatalysts. colab.wsrsc.org

One significant application of biocatalysis is the oxidation of naphthalene to this compound. nih.gov This transformation can be achieved using whole-cell biocatalysts, such as Escherichia coli, expressing engineered monooxygenases. nih.govasm.org For example, a variant of toluene (B28343) ortho-monooxygenase, known as TOM-Green, has been utilized for this purpose. nih.govresearchgate.net Computational tools are employed to analyze the structure-function relationship of these enzymes, identifying key residues in the active site that influence substrate binding and catalytic activity. nih.gov

Directed evolution is a powerful technique for engineering enzymes with improved properties. nih.gov In the case of producing this compound, an extracellular fungal aromatic peroxygenase was engineered to selectively hydroxylate naphthalene. nih.govacs.org This process involved creating mutant libraries and screening for variants with enhanced activity on naphthalene and reduced undesired side reactions. nih.gov Computational characterization of the successful double mutant (G241D-R257K) revealed that the mutations induced conformational changes that improved the positioning of the naphthalene substrate within the active site, leading to high regioselectivity (97%) for this compound production. nih.gov

The general workflow for the computational characterization of an engineered biocatalyst for this compound production includes:

Homology Modeling: Building a 3D model of the enzyme if the crystal structure is unavailable.

Molecular Docking: Simulating the binding of the substrate (naphthalene) into the active site of the wild-type and mutant enzymes to predict binding modes and affinities. caver.czmdpi.com

Molecular Dynamics (MD) Simulations: Assessing the stability of the enzyme-substrate complex and analyzing the dynamic behavior of the active site to understand how mutations affect enzyme flexibility and substrate positioning. nih.govcaver.cz

Quantum Mechanics/Molecular Mechanics (QM/MM): Modeling the enzymatic reaction mechanism at a quantum mechanical level to understand the catalytic steps and the effect of mutations on the reaction barrier.

Engineered BiocatalystParent EnzymeEngineering StrategyComputational CharacterizationImproved Property
TOM-Green Toluene ortho-monooxygenase (TOM)Site-directed mutagenesisNot specified in detail, but used to understand reaction rates and regioselectivity. nih.govSevenfold faster reaction rate than wild-type TOM for naphthalene oxidation. nih.gov
G241D-R257K Mutant Fungal aromatic peroxygenaseDirected evolution (random mutagenesis and DNA recombination)Computational modeling of the enzyme structure. nih.govImproved substrate catalytic position, high regioselectivity (97%) for this compound. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel 1-Naphthol-Based Materials with Tailored Functionalities

Future research aims to utilize This compound (B170400) as a building block for the creation of novel materials possessing specific, tailored functionalities. The inherent stability of the aromatic structure coupled with the polarity introduced by the hydroxyl group makes this compound derivatives promising candidates for various material applications. researchgate.netdntb.gov.ua Studies are investigating how the type and position of substituents on the this compound core influence the reactivity and properties of resulting materials. researchgate.netdntb.gov.ua For instance, computational studies have explored the potential of 1-naphthols as components for multifunctional material systems (MFMS), including applications as anti-corrosion materials and in non-linear optics (NLO) devices. researchgate.netdntb.gov.ua The modification of naphthol structures with different functional groups, such as pyridyl and phenyl rings, is a strategy employed in material design to enhance specific properties and interactions. ontosight.ai

Exploration of Advanced Catalytic Systems for Sustainable Synthesis

The synthesis of this compound and its derivatives often involves chemical reactions that can benefit from the development of more efficient and environmentally friendly catalytic systems. Future research is focused on exploring advanced catalytic approaches for the sustainable synthesis of this compound-based compounds. This includes investigating heterogeneous catalysts and green chemistry methodologies to reduce the use of toxic solvents and minimize waste generation. researchgate.netmdpi.comtandfonline.comgoogle.comijcmas.com For example, studies have explored the use of nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) as an efficient solid acid catalyst for the synthesis of azo dyes based on this compound under solvent-free conditions. researchgate.nettandfonline.com Biocatalytic approaches, such as using engineered enzymes like fungal aromatic peroxygenase, are also being explored for the selective conversion of naphthalene (B1677914) into this compound under mild conditions. researchgate.net Research into catalytic dearomatization of naphthols using various metal catalysts like palladium, rhodium, and iridium is also an active area, providing access to complex molecular architectures. researchgate.netsci-hub.sechinesechemsoc.org

In-depth Investigations into Complex Biological Interactions and Therapeutic Potential

Research continues to delve deeper into the biological interactions of this compound and its derivatives to fully understand their potential therapeutic applications. Studies have indicated potential biological activities such as antioxidant, anti-inflammatory, and anticancer properties for this compound derivatives. ontosight.aiontosight.aiontosight.ai Further comprehensive in vitro and in vivo studies are necessary to fully elucidate their efficacy and safety profiles for the development of new therapeutic agents. ontosight.ai Investigations into the interaction of this compound derivatives with various biological targets, including enzymes, receptors, and proteins, are ongoing. ontosight.ai For instance, some derivatives have shown the ability to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2), and exhibit antimicrobial activity. ontosight.ai The metabolic activation of this compound by enzymes like tyrosinase is also being studied, suggesting potential therapeutic applications in treating conditions characterized by high tyrosinase activity, such as certain melanomas. nih.gov

Integration of Multi-Omics Data for Comprehensive Toxicological Profiling

A comprehensive understanding of the toxicological profile of this compound is crucial. Future research will likely involve the integration of multi-omics data (genomics, proteomics, metabolomics) to gain a more complete picture of how organisms interact with and are affected by this compound exposure. While the provided search results touch upon the metabolism and some toxicological aspects (e.g., selective toxicity to tumor cells, potential to decrease testosterone (B1683101) levels), a dedicated multi-omics approach would provide a more in-depth understanding of the molecular pathways involved in its toxicity and detoxification. atamanchemicals.comtandfonline.comtandfonline.com This integrated approach can help identify biomarkers of exposure and effect, refine risk assessments, and inform strategies for mitigating adverse health impacts.

Refinement of Computational Models for Predictive Capabilities

Computational modeling plays a significant role in understanding the properties, reactivity, and biological interactions of this compound. Future directions involve refining these models to enhance their predictive capabilities. This includes using advanced computational chemistry techniques, such as Density Functional Theory (DFT) and equation-of-motion coupled cluster singles and doubles (EOM-CCSD), to accurately predict properties like excited electronic states and reaction pathways. researchgate.netnist.govacs.orgnih.gov Computational models are being developed and validated to predict the formation of transformation products of related compounds like polycyclic aromatic hydrocarbons (PAHs), which is relevant to understanding the fate of this compound in the environment and biological systems. nih.gov Machine learning approaches are also being integrated with computational methods to predict properties like fluorescence quantum yield for naphthol derivatives. chemrxiv.org These refined models can aid in the design of novel this compound-based materials, predict potential biological activities, and assess environmental fate without extensive experimental work.

Q & A

How can 1-naphthol be quantified in environmental samples containing isomer mixtures using fluorescence spectrometry?

Methodological Answer:
A novel algorithm combining Improved FastICA-SVR (Fast Independent Component Analysis-Support Vector Regression) with three-dimensional fluorescence spectroscopy enables simultaneous quantification of this compound and 2-naphthol in mixtures. Key steps include:

  • Preprocessing : Removal of Raman and Rayleigh scattering artifacts from fluorescence spectra.
  • Blind Source Separation (BSS) : FastICA isolates spectral components of individual isomers.
  • Quantitative Modeling : SVR correlates isolated spectra with concentrations, achieving recovery rates of 96.6–104.2% for this compound and RMSEP (Root Mean Square Error of Prediction) of 0.119 μg·L⁻¹ .
ParameterThis compound2-Naphthol
Correlation (r)0.99860.9988
Recovery Rate (%)96.6–104.296.8–105.5
RMSEP (μg·L⁻¹)0.1190.100

What are the optimal parameters for photocatalytic degradation of this compound using N,S-TiO₂/silica composites?

Methodological Answer:
Degradation follows pseudo-second-order kinetics , with rate constants dependent on catalyst loading and irradiation time:

  • Kinetic Model : 1C=Kt+1C0\frac{1}{C} = Kt + \frac{1}{C_0}, where KK is the rate constant (1/min).
  • Key Parameters :
    • Catalyst: N,S-TiO₂/silica at pH 7.0.
    • Reaction Time: Up to 50 minutes , achieving 94% degradation at a Ca/Na ratio of 13.33 (catechol/1-naphthol).
    • Validation: R2>0.9R^2 > 0.9 for second-order kinetics .
Ca/Na RatioDegradation Efficiency (%)R2R^2
10790.92
13.33940.95

How to establish a calibration curve for spectrophotometric detection of this compound in enzymatic assays?

Methodological Answer:
Use 1-naphthylacetate (1-NA) as a substrate hydrolyzed by esterases to produce this compound. Steps include:

  • Wavelength Selection : 585 nm (UV-Vis spectrophotometer, e.g., Perkin-Elmer 130).
  • Concentration Range : 0–100 μM, validated by linear regression (r>0.99r > 0.99).
  • Enzyme Activity Correlation : Peak absorbance correlates with this compound concentration, enabling kinetic studies of enzyme inhibition or activation .

How does catechol enhance horseradish peroxidase (HRP)-mediated transformation of this compound?

Advanced Mechanism:
Catechol acts as a co-substrate , increasing this compound transformation via ionization and competitive inhibition:

  • Optimal Ratio : Ca/Na = 10 yields 79% degradation due to catecholate anion generation.
  • Product Analysis : HPLC reveals competitive binding (catechol retention time = 3.4 min vs. 7.5 min for this compound).
  • pH Dependency : Enhanced ionization at pH 7.0 facilitates radical coupling, confirmed by darkened reaction mixtures .

What stereochemical considerations arise in high-temperature reactions involving this compound?

Advanced Analysis:
this compound exhibits atropisomerism (spatial isomerism) due to restricted rotation of the hydroxyl group. Key findings:

  • Racemization : Occurs upon heating (>100°C), monitored via chiral chromatography or polarimetry.
  • Thermal Stability : Resists decomposition up to 300°C, enabling use in high-temperature catalysis .

How does this compound interact with aluminum hydroxide under varying pH and oxygen conditions?

Environmental Behavior:

  • Sorption : Negligible (<4%) below pH 6.8; increases sharply at pH 8.2 due to oxidation product-Al(OH)₃ interactions.
  • Oxidation Dependency : Requires dissolved O2O_2; anaerobic conditions show minimal transformation.
  • Analytical Tools : ¹⁴C labeling and ¹³C NMR confirm covalent binding of oxidized products .

What drives the substrate specificity and inhibition of this compound-2-hydroxylase (1-NH) in Pseudomonas sp.?

Enzyme Kinetics:

  • Structure : Homodimer (130 kDa) with FAD cofactor (1.07 mol/mol enzyme).
  • Substrate Specificity : Acts on this compound (Km=9.6μMK_m = 9.6 \, \mu M), but not 2-naphthol or phenol derivatives.
  • Inhibition : Substrate inhibition at >79.8 μM, analyzed via Lineweaver-Burk plots .
SubstrateKm(μM)K_m \, (\mu M)Vmax(μmolmin1mg1)V_{max} \, (\mu mol \, min^{-1} \, mg^{-1})
This compound9.69.5
4-Chloro-1-naphthol34.25.1

How do β-cyclodextrin-modified electrodes improve electrochemical detection of this compound?

Sensor Development:

  • Electrode : Poly β-cyclodextrin/GCE enhances electrocatalysis via host-guest interactions.
  • Detection Limit : 3.06 × 10⁻⁷ mol·L⁻¹ (DPV method), validated in tap water with 97.3–103% recovery .
  • Comparison : Outperforms unmodified electrodes by 10-fold in sensitivity .

Why does this compound induce estrogenic effects in male tilapia without vitellogenin production?

Toxicological Insight:

  • Endpoints : Reduced gonadal index (+209.3 pg/mL serum estradiol at 2 mg/L) but no vitellogenin induction.
  • Mechanism : Binds estrogen receptors without activating vitellogenin synthesis pathways, distinct from 17β-E2 .

How do MoS₂@N-CDs amplify signals in this compound-based electrochemical biosensors?

Nanomaterial Application:

  • Catalysis : MoS₂@N-CDs enhance electron transfer, lowering detection limits to 0.5 μM .
  • Inhibition Assay : Measures organophosphate pesticides via esterase inhibition, with DI% = 10.03 lgC + 32.48 (R2=0.9921R^2 = 0.9921) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Naphthol
Reactant of Route 2
1-Naphthol

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